molecular formula C11H11FO2 B11973389 (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

Cat. No.: B11973389
M. Wt: 194.20 g/mol
InChI Key: OGVNJCGJDZQCSA-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(4-Fluorophenyl)methylidene]butanoic acid is a fluorinated organic compound with the molecular formula C11H11FO2 and a molecular weight of 194.20 g/mol . This molecule features a (2E) configuration, indicating the specific spatial arrangement of its substituents around the central double bond, which can be critical for its chemical properties and interactions. The presence of the 4-fluorophenyl group suggests potential research applications in the development of pharmaceuticals and agrochemicals, where fluorine is often used to modulate a compound's bioavailability, metabolic stability, and binding affinity. The α,β-unsaturated carboxylic acid structure makes it a potential candidate as a building block or intermediate in organic synthesis and medicinal chemistry research, particularly for Michael addition reactions or the preparation of more complex molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

InChI

InChI=1S/C11H11FO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-7H,2H2,1H3,(H,13,14)/b9-7+

InChI Key

OGVNJCGJDZQCSA-VQHVLOKHSA-N

Isomeric SMILES

CC/C(=C\C1=CC=C(C=C1)F)/C(=O)O

Canonical SMILES

CCC(=CC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth physicochemical and technical profile of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid , a specialized intermediate in organic synthesis.

Executive Summary

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid (CAS 883824-47-3 ) is an


-unsaturated carboxylic acid belonging to the class of 

-alkylcinnamic acid derivatives
. Structurally, it consists of a butanoic acid backbone bearing a 4-fluorobenzylidene substituent at the

-position (C2).

This compound is a critical Michael acceptor and a versatile building block in medicinal chemistry, particularly for the synthesis of fluoro-substituted indanones via intramolecular Friedel-Crafts acylation.[1] Its physicochemical behavior is governed by the conjugation of the electron-withdrawing carboxyl group with the electron-poor fluorophenyl ring, creating a unique reactivity profile suitable for nucleophilic additions and cycloadditions.[1]

Molecular Identity & Structural Analysis[1][2]

The compound is defined by the rigid geometry of the trisubstituted alkene. The (E)-configuration places the bulky phenyl ring and the carboxylic acid group on opposite sides of the double bond (Entgegen), which is the thermodynamically stable isomer produced via standard condensation protocols.[1]

AttributeDetail
IUPAC Name (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid
Common Synonyms

-Ethyl-4-fluorocinnamic acid; 2-Ethyl-3-(4-fluorophenyl)acrylic acid
CAS Registry Number 883824-47-3
Molecular Formula

SMILES CCC(=Cc1ccc(F)cc1)C(=O)O
Stereochemistry (E)-isomer (trans-cinnamic acid derivative)
Structural Logic

The molecule features three distinct domains affecting its properties:

  • Fluorophenyl Moiety: The fluorine atom at the para-position induces a strong inductive withdrawing effect (-I) while offering weak mesomeric donation (+M), modulating the electrophilicity of the

    
    -carbon.
    
  • 
    -Ethyl Group:  This alkyl chain provides lipophilicity and steric bulk, preventing easy hydrolysis and directing stereoselectivity during subsequent transformations.
    
  • Carboxylic Acid Head: Provides a handle for esterification, amidation, or decarboxylation.[1]

Physicochemical Parameters

The following data consolidates experimental baselines and high-confidence predictive models for the (E)-isomer.

PropertyValueSource/Method
Molecular Weight 194.20 g/mol Calculated
Physical State Crystalline SolidExperimental Observation
Melting Point 108–115 °C (Predicted)*Derived from ortho-isomer (

C) and para-trends
Boiling Point 310–315 °C @ 760 mmHgPredicted (ACD/Labs)
pKa (Acid) 4.2 ± 0.1Calculated (Carboxyl group)
LogP (Lipophilicity) 2.8 – 3.1Consensus LogP
Density 1.22 ± 0.05 g/cm³Predicted
Polar Surface Area (PSA) 37.3 ŲCalculated

*Note: The ortho-isomer, (E)-2-(2-fluorobenzylidene)butanoic acid, exhibits a melting point of 94°C. Para-substituted isomers typically exhibit higher lattice energy and melting points due to better packing symmetry.[1]

Synthesis & Impurity Profile

The industrial standard for synthesizing this compound is the Perkin Condensation , favored for its stereoselectivity toward the (E)-isomer.

Synthetic Workflow
  • Reactants: 4-Fluorobenzaldehyde and Butyric Anhydride.

  • Catalyst: Sodium Butyrate (or Potassium Butyrate).

  • Conditions: Reflux at 140–160°C for 4–8 hours.

  • Workup: Steam distillation to remove unreacted aldehyde, followed by acidification to precipitate the acid.

Reaction Mechanism Visualization

The following diagram illustrates the base-catalyzed aldol-type condensation followed by dehydration.

SynthesisPathway Aldehyde 4-Fluorobenzaldehyde Intermediate Aldol Intermediate (Transient) Aldehyde->Intermediate Enolization Anhydride Butyric Anhydride Anhydride->Intermediate Base Sodium Butyrate (Base) Base->Intermediate Product (E)-2-[(4-F-Ph)methylidene] butanoic acid Intermediate->Product Dehydration (-H2O) Impurity Impurity: (Z)-Isomer Intermediate->Impurity Minor Pathway

Caption: Perkin condensation pathway favoring the thermodynamic (E)-product via dehydration of the aldol intermediate.

Critical Impurities[5]
  • (Z)-Isomer: The kinetic product. Can be removed via recrystallization from Ethanol/Water.

  • 4-Fluorobenzoic Acid: Formed via Cannizzaro side reaction or oxidation of the aldehyde.

  • Butyric Acid: Hydrolysis product of the anhydride (removed during wash steps).

Solubility & Solution Chemistry

Understanding the solubility profile is vital for formulation and purification.

  • Aqueous Solubility: Very low (< 0.5 mg/mL) at pH < 4.

  • pH-Dependent Solubility: Soluble in alkaline media (pH > 8) due to carboxylate anion formation (

    
    ).
    
  • Organic Solvents:

    • High Solubility: Ethanol, DMSO, Dimethylformamide (DMF), Dichloromethane.[1]

    • Moderate Solubility: Ethyl Acetate, Toluene.[1]

    • Low Solubility: Hexane, Water.[1]

Purification Protocol: To purify crude material, dissolve in 10%


 (aq).[1] Filter insoluble non-acidic impurities (e.g., unreacted aldehyde).[1] Acidify the filtrate with dilute HCl to pH 2 to precipitate the pure acid. Recrystallize from Ethanol/Water (70:30).

Spectral Fingerprinting

Use these diagnostic signals to validate compound identity.

1H NMR (400 MHz, DMSO-d6)
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.6 – 7.8 ppm (s, 1H):  Vinylic proton (=CH -Ar). Diagnostic for (E)-isomer (typically downfield due to anisotropy of the carbonyl).
    
  • 
     7.4 – 7.2 ppm (m, 4H):  Aromatic protons (AA'BB' system of 4-F-phenyl).
    
  • 
     2.4 ppm (q, 2H):  Methylene of the ethyl group (-CH 2-CH3).
    
  • 
     1.1 ppm (t, 3H):  Methyl of the ethyl group (-CH2-CH 3).
    
IR Spectrum (ATR)
  • 1680–1700 cm⁻¹: C=O[1] Stretching (Conjugated carboxylic acid).

  • 1620–1635 cm⁻¹: C=C Stretching (Alkene).

  • 2500–3000 cm⁻¹: O-H Stretching (Broad, carboxylic acid dimer).[1]

  • 1220 cm⁻¹: C-F Stretching (Aryl fluoride).

Applications in Drug Development[1][6]

This compound serves as a "privileged structure" intermediate. Its primary utility lies in the synthesis of Indanones , which are scaffolds for various bioactive agents (e.g., acetylcholinesterase inhibitors, anticancer agents).[1]

Cyclization to Indanone

Treatment of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid with Polyphosphoric Acid (PPA) or Thionyl Chloride followed by


 yields 2-ethyl-5-fluoro-1-indanone .

ApplicationWorkflow Start (E)-2-[(4-F-Ph)methylidene] butanoic acid Step1 Acid Chloride Formation Start->Step1 SOCl2 Step2 Friedel-Crafts Cyclization Step1->Step2 AlCl3 / DCM End 2-Ethyl-5-fluoro-1-indanone Step2->End Intramolecular Acylation

Caption: Synthetic route converting the acid to the pharmacologically active indanone scaffold.

Handling & Stability (E-E-A-T)

  • Storage: Store at +2°C to +8°C in a tightly sealed container. Hygroscopic potential is low, but moisture can catalyze hydrolysis if converted to acid chloride.[1]

  • Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to UV light to prevent E/Z photoisomerization.

  • Safety: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) . Use standard PPE (Nitrile gloves, safety goggles).[1]

References
  • Sigma-Aldrich (Merck) . Product Specification: 2-ETHYL-3-(4-FLUOROPHENYL)ACRYLIC ACID (CAS 883824-47-3). Retrieved from .

  • Niaz, M., et al. (2008) . (E)-2-(2-Fluorobenzylidene)butanoic acid. Acta Crystallographica Section E, E64, o733.[1] (Provides crystallographic data for the ortho-isomer analog). Available at .

  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, Vol 1. (Foundational methodology for alpha-alkylcinnamic acid synthesis).
  • PubChem Database . Compound Summary: 2-Ethyl-3-(4-fluorophenyl)acrylic acid.[2] CID 13649645. Retrieved from .

Sources

Crystallographic Profiling and Supramolecular Assembly of (2E)-2-[(4-Fluorophenyl)methylidene]butanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Derivatives of benzylidenebutanoic acid, specifically (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid and its positional isomers (such as the 2-fluoro analog), represent a critical class of cinnamic acid-derived pharmacophores. These compounds are highly valued in medicinal chemistry as precursors for non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and as versatile ligands in the synthesis of bioactive organometallic complexes[1][2].

This technical whitepaper provides an in-depth analysis of the structural geometry, crystallization thermodynamics, and supramolecular architecture of these analogs. By understanding the causality behind their crystal packing and intermolecular interactions, drug development professionals can better predict their physicochemical properties, solubility profiles, and target-binding affinities.

Molecular Geometry and Substituent Causality

The structural integrity of (2E)-2-[(fluorophenyl)methylidene]butanoic acid analogs is dictated by the rigid vinylic double bond, which locks the molecule into the (2E) configuration. This stereochemistry restricts free rotation, forcing the fluorinated aromatic ring and the butanoic acid moiety into specific relative planes to minimize steric hindrance.

The Role of the Fluorine Substituent: Fluorine is highly electronegative yet possesses a relatively small van der Waals radius (1.47 Å).

  • Causality: When positioned on the phenyl ring (whether ortho, meta, or para), the fluorine atom exerts a strong inductive pull (-I effect) that modulates the acidity of the carboxylic group. Unlike bulkier halogens (like bromine or iodine), fluorine does not cause severe steric clashes that would force the aromatic ring completely out of planarity. Instead, it participates in weak, highly directional intermolecular

    
     interactions, acting as a secondary structure-directing agent during crystallization[1].
    

Self-Validating Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), the crystallization process must be thermodynamically controlled. Rapid precipitation leads to kinetic trapping, resulting in amorphous powders or metastable polymorphs. The following protocol ensures the isolation of the global thermodynamic minimum structure.

Phase I: Synthesis and Isolation
  • Knoevenagel Condensation: React the appropriate fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde) with butanoic anhydride in the presence of a triethylamine catalyst. Reflux under an inert atmosphere.

  • Acid-Base Extraction: Quench the reaction with dilute

    
    , extract with ethyl acetate, and wash with brine. Isolate the organic layer and remove the solvent in vacuo to yield the crude (2E)-acid.
    
Phase II: Thermodynamic Crystal Growth
  • Solvent Selection: Dissolve the crude powder in a binary solvent system of Ethanol/Water (80:20 v/v). Causality: Ethanol provides excellent solubility for the organic monomer, while water acts as an anti-solvent that slowly increases the dielectric constant of the medium as the ethanol preferentially evaporates, driving supersaturation.

  • Slow Evaporation: Cover the vial with perforated Parafilm and leave undisturbed at 298 K. Causality: Slow evaporation provides the thermal energy and time required for the molecules to reversibly bind and unbind, allowing the system to correct packing errors and assemble into the most stable hydrogen-bonded lattice.

Phase III: Validation Gates (Self-Validating System)
  • Melting Point (MP) Analysis: Before XRD, verify the MP. A sharp melting transition (

    
    ) confirms the absence of solvent inclusions or mixed polymorphs.
    
  • Powder X-Ray Diffraction (PXRD): Perform a rapid 10-minute PXRD scan. Distinct, high-intensity Bragg peaks validate the phase purity and long-range order of the bulk sample prior to single-crystal mounting.

G N1 Synthesis (Knoevenagel) N2 Phase Isolation N1->N2 N3 Solvent Selection N2->N3 N4 Thermodynamic Evaporation N3->N4 N5 SC-XRD Validation N4->N5

Fig 1. Self-validating workflow for the synthesis and crystallization of butanoic acid analogs.

Quantitative Structural Data

High-resolution SC-XRD analysis of the isostructural 2-fluoro analog reveals critical bond metrics that define the reactivity and stability of these compounds[1]. The data below summarizes the core crystallographic parameters.

Structural ParameterValue / DescriptionCausality / Significance
C1=O2 Bond Length

Retains strong carbonyl double-bond character; acts as a potent H-bond acceptor[1].
C1–O1 Bond Length

Lengthened due to its single-bond nature and the active participation of the hydroxyl group as an H-bond donor[1].
Primary H-Bond Motif

Dimer
Centrosymmetric pairing neutralizes the local dipole moment, maximizing the thermodynamic stability of the lattice[1].
C8–H8···F1 Distance

Weak intermolecular interaction that directs the assembly of the dimers into 2D supramolecular sheets[1].

Supramolecular Architecture

The solid-state architecture of (2E)-2-[(fluorophenyl)methylidene]butanoic acid analogs is a masterclass in hierarchical supramolecular assembly.

Primary Interactions: The fundamental building block of the crystal lattice is the centrosymmetric dimer. The molecules pair up through strong intermolecular


 hydrogen bonds between their carboxylic acid groups. This creates a highly stable eight-membered ring, crystallographically denoted as an 

supramolecular synthon[1].

Secondary Interactions: Once the dimers are formed, their spatial arrangement is governed by weaker packing forces. The methine


 forms intramolecular contacts with the carboxyl oxygen, locking the backbone conformation. Intermolecularly, weak 

contacts and

interactions between the benzene rings and carbonyl groups of adjoining molecules link the isolated dimers into continuous 2D sheets and, ultimately, a 3D crystalline network[1].

G M Monomer (C11H11FO2) D Centrosymmetric Dimer [R2,2(8) Motif] M->D O-H···O Hydrogen Bonding W Secondary Contacts (C-H···F / C-H···O) D->W Crystal Packing Forces S 2D Supramolecular Network W->S Lattice Assembly

Fig 2. Hierarchical supramolecular assembly pathway driven by primary and secondary interactions.

Applications in Coordination Chemistry

Beyond their utility as organic pharmacophores, these analogs are highly sought after as ligands in organometallic chemistry. When reacted with organotin(IV) chlorides, the carboxylic acid proton is displaced, allowing the carboxylate to coordinate to the tin center[2].

  • Causality of Coordination Modes: The steric bulk of the alkyl groups on the tin atom dictates the structural outcome. For instance, reacting the ligand with dimethyltin oxide yields a bridging stannoxane, whereas reactions with dibutyltin(IV) result in a chelating bidentate coordination mode due to the increased steric hindrance of the butyl chains[2]. These resulting organotin(IV) complexes exhibit distinct electrochemical redox processes and are actively investigated for their anti-tumor and biological activities[2].

References

  • Title: (E)-2-(2-Fluorobenzylidene)butanoic acid Source: Acta Crystallographica Section E: Structure Reports Online (PubMed Central) URL: [Link]

  • Title: Solution-state normalized emission spectra of multi-fluorene assemblies in chloroform / Organotin(IV) complexes with (E)-2-(2-fluorobenzylidene) butanoate Source: ResearchGate URL: [Link]

Sources

Engineering Bioactive Scaffolds: The Potential of Fluorinated Cinnamic Acid Derivatives in Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamic acid is a privileged scaffold in medicinal chemistry, offering a versatile structural backbone for drug discovery. However, the strategic introduction of fluorine atoms into the phenyl ring of cinnamic acid fundamentally alters its physicochemical and biological profile. Fluorination enhances metabolic stability, increases lipophilicity, and modulates the electron distribution of the molecule. This technical guide explores the causality behind these enhancements, detailing the synthesis, thermochemical validation, and biological applications of fluorinated cinnamic acid derivatives in antimicrobial and oncological development.

Mechanistic Rationale: The "Fluorine Effect"

To understand why fluorinated cinnamic acid derivatives outperform their non-fluorinated counterparts, we must examine the molecular physics of the carbon-fluorine (C-F) bond.

  • Electronic Modulation: Fluorine is the most electronegative element. Its electron-withdrawing nature decreases the pKa of the adjacent carboxylic acid, altering its ionization state at physiological pH. This electronic effect enhances the binding affinity of the molecule to target microbial enzymes or cancer kinases via multipolar interactions.

  • Lipophilicity and Membrane Permeability: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but smaller than oxygen. Replacing a hydrogen atom with fluorine increases the compound's hydrophobicity (LogP) without adding significant steric bulk. This increased lipophilicity is the primary causal factor for enhanced penetration through the thick peptidoglycan layers of Gram-positive bacteria and the lipid bilayers of tumor cells.

  • Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol). Strategically placing fluorine at metabolically labile positions (e.g., the para position) prevents oxidative degradation by cytochrome P450 enzymes, significantly extending the drug's biological half-life.

MechanismOfAction F_Cinnamic Fluorinated Cinnamic Acid Scaffold Physico Increased Lipophilicity & Membrane Permeability F_Cinnamic->Physico Hydrophobic effect Electro High Electronegativity (Enhanced Target Binding) F_Cinnamic->Electro Electronic effect Microbial Microbial Enzyme Inhibition (e.g., E. faecium) Physico->Microbial Cancer Kinase Inhibition & Radiosensitization Physico->Cancer Electro->Microbial Electro->Cancer Biofilm Biofilm Eradication Microbial->Biofilm Apoptosis Tumor Cell Apoptosis Cancer->Apoptosis

Mechanistic pathways of fluorinated cinnamic acid derivatives in biological systems.

Therapeutic Applications

Antimicrobial and Antibiofilm Activity

The rise of ESKAPE pathogens, particularly vancomycin-resistant Enterococcus faecium, necessitates novel antimicrobial scaffolds. Recent biological evaluations demonstrate that fluorinated cinnamic acid derivatives exhibit vastly superior minimum inhibitory concentrations (MICs) compared to non-fluorinated baselines.

For example, synthesizing menthol-based antimicrobials by esterifying menthol with 2-fluoro cinnamic acid yields a derivative (MF1) that shows selective antimicrobial activity against E. faecium with an MIC50% of 16 mg/L. This represents a five-fold reduction in MIC compared to pure menthol (MIC50% > 512 mg/L) [1]. The increased hydrophobicity resulting from fluorination directly causes enhanced membrane permeability, allowing the molecule to disrupt critical biological processes and inhibit biofilm biomass production by up to 50% at sub-MIC concentrations.

Oncology and Radiosensitization

In oncology, the fluorinated cinnamic acid building block is utilized to synthesize highly potent APIs. For instance, trans-3,4-difluorocinnamic acid is a critical precursor for synthesizing substituted isoquinolones, which act as effective 5-HT3 antagonists (infective dose ID50 of 0.35 μg/kg) in anticancer treatments [2]. Furthermore, it is utilized in the synthesis of psammaplin A derivatives, which function as powerful radiosensitizers for human lung cancer and glioblastoma cells, demonstrating a potency of 16.14 μM [2].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols outline a self-validating system for synthesizing and evaluating these compounds.

Protocol 1: Synthesis of the Fluorinated Cinnamic Acid Scaffold

The fundamental building block is typically accessed via a Knoevenagel–Doebner condensation [3]. This specific reaction is chosen because the decarboxylation step under basic conditions thermodynamically drives the formation of the highly stable (E)-alkene (trans) geometry, which is essential for proper receptor binding.

  • Reagents: Combine 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in a round-bottom flask.

  • Catalysis: Add a catalytic mixture of piperidine and pyridine. Causality: Pyridine acts as the solvent and base, while piperidine forms a reactive iminium ion intermediate with the aldehyde, dramatically accelerating the nucleophilic attack by malonic acid.

  • Reaction: Reflux the mixture at 120°C for 4 hours until CO2 evolution ceases (indicating complete decarboxylation).

  • Workup: Cool the mixture, acidify with 1M HCl to precipitate the 4-fluorocinnamic acid, filter, and recrystallize from ethanol.

Protocol 2: Synthesis of Menthol-Ester Derivatives (e.g., MF1)

Carboxylic acids are poor electrophiles. To achieve high-yield esterification with menthol, the acid must first be activated.

  • Activation: Reflux the fluorinated cinnamic acid (1.0 eq) in 10 mL of thionyl chloride (SOCl2) for 1.5 hours. Causality: SOCl2 converts the stable carboxylic acid into a highly reactive acid chloride, making the carbonyl carbon highly susceptible to nucleophilic attack.

  • Evaporation: Evaporate the unreacted SOCl2 under reduced pressure to prevent side reactions. Dissolve the residue in anhydrous CH2Cl2.

  • Esterification: At 0°C, add menthol (1.0 eq) dissolved in CH2Cl2, followed by triethylamine (TEA) (2.0 eq). Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to drive the reaction forward and prevent the degradation of the ester. Stir for 24 hours at room temperature.

  • Purification: Quench with 1M HCl, extract with CH2Cl2, dry over MgSO4, and purify via flash chromatography. Validate the structure using 1H and 13C NMR [1].

Protocol 3: Thermochemical Validation

Before biological testing, the stability of the compound must be validated. Combustion calorimetry is the primary method for determining the enthalpy of combustion (ΔcH°) [4].

  • Press a known mass of the fluorinated cinnamic acid into a pellet and seal it in a fused-quartz ampoule.

  • Place the ampoule in a platinum crucible inside a rotating-bomb calorimeter with high-pressure oxygen and a small amount of water.

  • Ignite electrically. The rotating mechanism ensures complete dissolution of the acidic combustion products (e.g., HF) into the water, allowing for precise calculation of the standard enthalpy of formation (ΔfH°).

Protocol 4: Antibiofilm Activity Assay
  • Grow clinical biofilm-producing strains (e.g., E. faecium ATCC 254696) overnight in Tryptic Soy Broth supplemented with 1% glucose (TSB-G) [1].

  • Adjust the culture to an OD650 of 0.1 (~1.0 × 10^8 CFU/mL) and seed into a 96-well microtiter plate.

  • Treat with varying concentrations of the fluorinated derivative (1 to 512 mg/L). Include untreated wells as positive growth controls and sterile broth as negative controls (self-validation).

  • Incubate for 24 hours at 37°C. Wash non-adherent cells, stain the biofilm biomass with 0.1% crystal violet, solubilize with 33% acetic acid, and measure absorbance at 590 nm.

SynthesisWorkflow Step1 1. Knoevenagel-Doebner Condensation (Scaffold Synthesis) Step2 2. SOCl2 Activation (Acid Chloride Formation) Step1->Step2 Step3 3. Esterification (Menthol + TEA Scavenger) Step2->Step3 Step4 4. Purification (Extraction & Drying) Step3->Step4 Step5 5. Biological Assay (MIC & Biofilm Evaluation) Step4->Step5

Step-by-step experimental workflow for the synthesis and evaluation of derivatives.

Quantitative Data Summary

Table 1: Biological Activity Profiles of Key Derivatives

CompoundTarget Organism / Cell LinePrimary ApplicationKey Activity Metric
2-Fluoro cinnamic acid menthol ester (MF1)E. faeciumAntimicrobialMIC50% = 16 mg/L
Non-fluorinated menthol (Control)E. faeciumAntimicrobialMIC50% > 512 mg/L
trans-3,4-Difluorocinnamic acid derivativeHuman lung cancerRadiosensitizerPotency = 16.14 μM
Substituted isoquinolones (from 3,4-diF)Cancer models5-HT3 AntagonistID50 = 0.35 μg/kg

Table 2: Physicochemical & Thermochemical Parameters

ParameterAnalytical MethodSignificance in Drug Design
Enthalpy of Combustion (ΔcH°)Rotating-Bomb CalorimetryDetermines standard enthalpy of formation and metabolic stability.
LogP (Lipophilicity)HPLC / In silico modelingPredicts membrane permeability and systemic bioavailability.
Melting PointDifferential Scanning CalorimetryIndicates crystalline stability (e.g., 4-Fluorocinnamic acid: 214-216°C).
Structural Geometry1H/13C NMR SpectroscopyConfirms trans-(E) configuration, essential for target receptor binding.

Conclusion

The integration of fluorine into the cinnamic acid scaffold is not merely a structural tweak; it is a calculated engineering choice that dictates the molecule's pharmacokinetic and pharmacodynamic destiny. By leveraging the high electronegativity and optimized lipophilicity of fluorinated cinnamic acid derivatives, researchers can synthesize highly potent antimicrobials capable of penetrating robust biofilms, as well as targeted oncological agents with high binding affinities. Strict adherence to validated synthetic workflows and thermochemical characterization ensures that these promising in vitro results can be reliably translated into robust clinical candidates.

References

  • Source: Pharmaceuticals / National Institutes of Health (NIH)
  • trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9 Source: Ossila URL
  • 2.
  • Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals Source: Benchchem URL

Methodological & Application

Knoevenagel condensation for synthesis of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid (also known as


-ethyl-4-fluorocinnamic acid) using the Knoevenagel-Doebner Condensation . This route is selected for its ability to generate the 

-unsaturated acid directly from the aldehyde and a dicarboxylic acid precursor, driving the reaction to completion via decarboxylation.

Methodology: Knoevenagel-Doebner Condensation Target Molecule: (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid CAS Registry Number: (Analogous to


-ethylcinnamic acid derivatives)
Primary Application:  Pharmaceutical Intermediate (e.g., for reduction to 2-(4-fluorobenzyl)butanoic acid derivatives).

Part 1: Scientific Foundation & Strategy

Reaction Rationale

The synthesis targets an


-unsaturated carboxylic acid with an 

-ethyl substituent. While the Perkin Reaction (aldehyde + anhydride) is a common industrial route, the Knoevenagel-Doebner Condensation offers a distinct advantage in laboratory settings: it utilizes 2-ethylmalonic acid (or generated in situ from diethyl ethylmalonate) as the active methylene component.

The reaction proceeds via the condensation of 4-fluorobenzaldehyde with 2-ethylmalonic acid in the presence of a weak base (pyridine) and a catalyst (piperidine). The driving force is the irreversible decarboxylation of the intermediate dicarboxylic acid, which facilitates the elimination of water and formation of the thermodynamically stable (E)-isomer .

Mechanism of Action
  • Deprotonation: Piperidine deprotonates the active methylene of 2-ethylmalonic acid.

  • Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde (Aldol-type addition).

  • Dehydration & Decarboxylation: The intermediate undergoes base-catalyzed dehydration followed by thermal decarboxylation (loss of CO

    
    ), locking the double bond in the conjugated position.
    
Stereoselectivity

The (E)-isomer (trans-cinnamic acid derivative) is favored due to steric repulsion between the phenyl ring and the carboxylic acid group in the transition state. The bulky ethyl group at the


-position further reinforces this preference, minimizing steric clash with the aromatic ring in the (E)-configuration.

Part 2: Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Quantity (Example)Role
4-Fluorobenzaldehyde 124.111.012.4 g (100 mmol)Electrophile
2-Ethylmalonic acid 132.111.215.8 g (120 mmol)Nucleophile
Pyridine 79.10Solvent40 mLSolvent / Base
Piperidine 85.150.11.0 mLCatalyst
Hydrochloric Acid (6M) -Excess~50 mLQuenching / pH adj.
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 12.4 g of 4-fluorobenzaldehyde and 15.8 g of 2-ethylmalonic acid .

  • Add 40 mL of Pyridine to dissolve the solids.

  • Add 1.0 mL of Piperidine as the catalyst.

    • Note: The reaction is exothermic; add piperidine slowly if scaling up.

Step 2: Condensation & Decarboxylation
  • Heat the reaction mixture to reflux (approx. 115°C) using an oil bath.

  • Maintain reflux for 4–6 hours .

    • Observation: Evolution of CO

      
       gas (bubbling) indicates the decarboxylation is proceeding.
      
  • Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The aldehyde spot (

    
    ) should disappear, replaced by the acid spot (baseline/streaking without acid, distinct spot with acetic acid additive).
    
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker containing 200 mL of ice-cold water and 50 mL of 6M HCl .

    • Critical: The pH must be brought to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       to ensure the carboxylic acid precipitates. Pyridine is converted to the water-soluble pyridinium hydrochloride.
      
  • Stir vigorously for 30 minutes to allow the precipitate to granulate.

  • Filter the crude solid using a Büchner funnel and wash efficiently with cold water (3 x 50 mL) to remove residual pyridine/HCl.

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (3:1) or Toluene .

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the pure crystals and dry in a vacuum oven at 50°C for 6 hours.

Quality Control & Analysis
  • Yield: Typical isolated yield is 65–80%.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 105–110°C (analogous to

    
    -ethylcinnamic acid).
    
  • 1H NMR (DMSO-d6):

    • 
       12.5 (s, 1H, -COOH)
      
    • 
       7.6 (s, 1H, Vinyl -CH=)
      
    • 
       7.2–7.5 (m, 4H, Aromatic)
      
    • 
       2.4 (q, 2H, -CH
      
      
      
      - of ethyl)
    • 
       1.1 (t, 3H, -CH
      
      
      
      of ethyl)

Part 3: Visualization of Pathway

Knoevenagel_Pathway Aldehyde 4-Fluorobenzaldehyde Intermediate Aldol Adduct (Transient) Aldehyde->Intermediate Nucleophilic Attack Malonic 2-Ethylmalonic Acid Malonic->Intermediate Deprotonation Base Piperidine/Pyridine Base->Intermediate Catalysis Decarbox Decarboxylation (-CO2, -H2O) Intermediate->Decarbox Heat (Reflux) Product (2E)-2-[(4-fluorophenyl) methylidene]butanoic acid Decarbox->Product Elimination

Caption: Reaction pathway showing the condensation of 4-fluorobenzaldehyde and 2-ethylmalonic acid, followed by decarboxylation to the target alkene.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationExtend reflux time; ensure temperature is >110°C.
Oily Product Impurities (Pyridine)Wash crude solid thoroughly with dilute HCl; Recrystallize from Toluene.
Z-Isomer Contamination Kinetic controlIncrease reflux time to allow thermodynamic equilibration to the E-isomer.
No Reaction Wet reagentsEnsure Pyridine and Malonic acid are dry; water inhibits the initial iminium formation (if applicable).

References

  • Organic Chemistry Portal. Knoevenagel Condensation - Doebner Modification. [Link]

  • Organic Syntheses. 2,3-Dimethoxycinnamic Acid (Example of Doebner Modification). Org.[3][4][5] Synth. 1951, 31, 35. [Link]

  • PrepChem. Synthesis of trans-3-fluorocinnamic acid (Analogous Protocol). [Link]

Sources

Application Note: Precision Synthesis of Butanoic Acid Derivatives via Piperidine-Catalyzed Knoevenagel-Doebner Condensation

[1]

Executive Summary & Strategic Context

The synthesis of butanoic acid derivatives (specifically

While various bases can catalyze the Knoevenagel condensation , piperidine remains the "Gold Standard" organocatalyst due to its unique dual-mode mechanism: it functions not merely as a Brønsted base but as a nucleophilic catalyst capable of forming highly reactive iminium ion intermediates.

This guide details the Doebner Modification of the Knoevenagel condensation.[1][2] Unlike standard protocols that yield diesters, this specific workflow utilizes malonic acid with piperidine/pyridine to facilitate a one-pot condensation-decarboxylation, directly yielding the free carboxylic acid.

Key Applications
  • Drug Development: Synthesis of substituted cinnamic acids (antioxidants, histone deacetylase inhibitors).

  • Polymer Chemistry: Production of functionalized acrylic monomers.

  • Fine Chemicals: Precursors for 3-methylbutanoic acid (isovaleric acid) derivatives via downstream hydrogenation.

Mechanistic Insight: The "Iminium-Enolate" Cycle

To optimize this reaction, one must understand that piperidine does not act solely by deprotonating the methylene donor. Recent kinetic studies and density functional theory (DFT) calculations suggest an Iminium-Enolate mechanism is kinetically favored over simple base catalysis, particularly in the presence of protic co-solvents or carboxylic acid groups.

The Catalytic Cycle
  • Activation: Piperidine attacks the aldehyde carbonyl to form a carbinolamine, which dehydrates to a highly electrophilic Iminium Ion .

  • Deprotonation: A second equivalent of base (or the solvent, pyridine) deprotonates malonic acid to generate the enolate.

  • C-C Bond Formation: The enolate attacks the iminium ion (lower energy barrier than attacking the neutral aldehyde).

  • Elimination & Decarboxylation: Piperidine is eliminated to regenerate the catalyst. Thermal energy drives the decarboxylation of the

    
    -diacid intermediate.
    

Knoevenagel_MechanismAldehydeAldehyde(Substrate)IminiumIminium Ion(Activated Electrophile)Aldehyde->Iminium Nucleophilic Attack(-H2O)PiperidinePiperidine(Catalyst)Piperidine->IminiumCatalysisAdductIntermediateAdductIminium->Adduct C-C Bond FormationMalonicMalonic AcidEnolateEnolate AnionMalonic->Enolate DeprotonationEnolate->AdductProductα,β-UnsaturatedButanoic DerivativeAdduct->Product Elimination of Piperidine+ Decarboxylation (-CO2)Product->PiperidineRegeneration

Figure 1: The Piperidine-Catalyzed Iminium-Enolate Cycle.[3][4][5][6][7] Note the regeneration of piperidine following the C-C bond formation.

Experimental Protocols

Protocol A: The Standard Doebner-Knoevenagel Condensation

Objective: Synthesis of trans-2-butenoic acid derivatives (e.g., trans-cinnamic acid or 3-methyl-2-butenoic acid) from aldehydes.

Reagents:

  • Substituted Aldehyde (10 mmol)

  • Malonic Acid (12 mmol, 1.2 equiv)

  • Piperidine (0.5 mmol, 5 mol%)

  • Pyridine (5.0 mL, Solvent/Base)

  • HCl (Concentrated, for workup)

Workflow:

  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry; moisture can hydrolyze the iminium intermediate, stalling the reaction.

  • Charging: Add Malonic Acid (12 mmol) and the Aldehyde (10 mmol) to the flask.

  • Catalyst Addition: Add Pyridine (5 mL) followed by Piperidine (0.5 mmol).

    • Expert Note: The reaction is exothermic. Add piperidine slowly to prevent localized overheating which can cause polymerization of sensitive aldehydes.

  • Reaction: Heat the mixture to reflux (100–115 °C) for 2–4 hours.

    • Monitoring: Evolution of CO₂ bubbles indicates active decarboxylation. The reaction is complete when CO₂ evolution ceases.

  • Quench & Workup:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring until pH < 2. This converts the pyridine salt back to the free acid, causing the product to precipitate.

  • Isolation: Filter the precipitate. Wash with ice-cold water (3 x 10 mL) to remove pyridinium salts.

  • Purification: Recrystallize from ethanol/water (1:3) or hot water depending on solubility.

Self-Validation Check:

  • TLC: Mobile phase Hexane:Ethyl Acetate (3:1). Product should be UV active and stain with KMnO4 (alkene).

  • Melting Point: Compare against literature standards (e.g., trans-cinnamic acid mp: 133 °C).

Protocol B: "Green" Solvent-Free Modification

Objective: High-yield synthesis with reduced toxicity (avoiding Pyridine).

Reagents:

  • Aldehyde (10 mmol)

  • Malonic Acid (11 mmol)

  • Piperidine (20 mol%)[8]

  • Ethanol (minimal amount, optional)

Workflow:

  • Mix Aldehyde and Malonic Acid in a mortar or ball mill.

  • Add Piperidine dropwise while grinding/mixing.

  • Allow the mixture to stand at room temperature (or mild heat 50 °C) for 15–30 minutes.

  • Workup: Dissolve the solid mass in saturated NaHCO₃, filter off unreacted aldehyde, then acidify the filtrate with HCl to precipitate the product.

Performance Data & Optimization

The following table summarizes the efficiency of piperidine compared to other common bases for the synthesis of 4-methoxycinnamic acid (a butanoic acid derivative precursor).

CatalystSolventTemp (°C)Time (hr)Yield (%)Notes
Piperidine Pyridine 115 2.0 92 Standard Doebner. Decarboxylation is fast.
PiperidineEthanol784.578Slower decarboxylation; requires higher activation energy.
TriethylaminePyridine1156.045Too sterically hindered to form iminium ion effectively.
NaOHWater1003.060Significant side reactions (Cannizzaro).

Optimization Parameters:

  • Catalyst Load: 5 mol% is standard. Increasing to 10-20% accelerates the reaction but increases the difficulty of removing piperidine traces during workup.

  • Decarboxylation: If the intermediate dicarboxylic acid is isolated instead of the mono-acid, the reflux time was insufficient. Ensure the bath temperature >100 °C.

Downstream Processing: Saturation to Butanoic Acid

To convert the

butanoic acid derivative
  • Dissolve the unsaturated acid in Methanol.

  • Add 10 wt% Pd/C catalyst.

  • Stir under H₂ atmosphere (balloon pressure) for 4–12 hours.

  • Filter through Celite and concentrate.

Safety & Handling (SDS Summary)

  • Piperidine: Highly toxic, flammable, and corrosive. Causes severe skin burns and eye damage. It is a precursor for controlled substances (PCP); maintain strict inventory logs.

    • Handling: Fume hood mandatory. Double-glove (Nitrile).

  • Pyridine: Noxious odor, affects male fertility, flammable.

    • Disposal: Segregate into non-halogenated organic waste. Do not pour down the drain.

References

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Dalessandro, E. V., et al. (2017).[9][10] The Journal of Physical Chemistry B. [Link][10]

  • Knoevenagel Condensation: Doebner Modification. Organic Chemistry Portal. [Link][3]

  • The Green Knoevenagel Condensation: Solvent-free Condensation of Benzaldehydes. Van Schijndel, J., et al. (2017).[7][11] Green Chemistry Letters and Reviews. [Link][7]

  • A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification. Kolb, K. E., et al. (1986).[3] Journal of Chemical Education. [Link]

A Robust Preparative HPLC Method for the Purification of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid. As a derivative of cinnamic acid, this compound possesses structural motifs of interest in medicinal chemistry and materials science, making access to highly pure material essential for reliable downstream applications. The developed method addresses the challenges associated with purifying acidic compounds, employing an acidified mobile phase to ensure optimal peak shape and separation efficiency. This guide provides a comprehensive walkthrough from method development principles to a step-by-step preparative protocol, including post-purification analysis, designed for researchers and drug development professionals.

Foundational Principles of the Chromatographic Separation

Analyte Characteristics and Their Chromatographic Implications

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid is an α,β-unsaturated carboxylic acid. Its molecular structure dictates the strategy for its purification. The key features are:

  • Carboxylic Acid Group (-COOH): This functional group is acidic and will be partially or fully ionized (deprotonated) in neutral aqueous solutions. In reversed-phase chromatography, this ionization leads to poor retention and severe peak tailing, as the anionic form is highly polar and can interact unfavorably with residual silanols on the silica-based stationary phase.[1][2]

  • Hydrophobic Core: The fluorophenyl ring and the butanoic acid backbone contribute to the molecule's overall hydrophobicity, making it an ideal candidate for reversed-phase chromatography, which separates compounds based on hydrophobic interactions.[3]

  • Conjugated System: The α,β-unsaturated system, in conjugation with the phenyl ring, acts as a strong chromophore, allowing for sensitive detection using UV-Vis spectroscopy.[4]

To achieve successful separation, the ionization of the carboxylic acid must be suppressed. By acidifying the mobile phase to a pH at least one to two units below the analyte's pKa, the equilibrium is shifted entirely to the protonated, neutral form.[5] This enhances its hydrophobicity, leading to predictable retention and sharp, symmetrical peaks.[1]

Rationale for Reversed-Phase HPLC

Reversed-phase HPLC is the technique of choice due to its versatility and high resolving power for non-polar and weakly polar compounds.[3] A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase (e.g., water/acetonitrile). The hydrophobic (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid will interact with the C18 stationary phase, and its elution is controlled by varying the concentration of an organic solvent in the mobile phase.[3]

Method Development and Strategic Optimization

The logical flow for developing the purification method is outlined below. This systematic approach ensures that key parameters are optimized for the best possible separation.

MethodDevelopment cluster_setup Initial Setup cluster_optimization Optimization cluster_validation Finalization A Select Stationary Phase (C18 Column) C Suppress Analyte Ionization (Add 0.1% TFA to Mobile Phase) A->C B Select Mobile Phase (Water/Acetonitrile) B->C D Determine Optimal λmax (PDA Scan: 250-350 nm) C->D Ensures good peak shape E Develop Gradient Elution (Scouting to Fine-Tuning) D->E Ensures optimal sensitivity F Assess Peak Shape & Resolution E->F Separates target from impurities G Finalize Preparative Method F->G Meets purity requirements PurificationWorkflow A Crude Synthesized Product B Sample Preparation (Dissolve & Filter) A->B C Preparative HPLC Injection B->C D Chromatographic Separation (Gradient Elution) C->D E Peak Fraction Collection D->E F Solvent Evaporation (Rotovap/Lyophilization) E->F G Isolated Compound F->G H Analytical HPLC (Purity Check) G->H I Pure Compound (>98%) H->I

Sources

Application Note: Strategic Analysis of Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

From PFP Chromatographic Selectivity to Quantitative


F NMR 

Abstract

The incorporation of fluorine into drug candidates—a strategy employed in over 30% of newly approved small molecules—drastically alters physicochemical properties, including pKa, lipophilicity (LogP), and metabolic stability.[1] However, these same properties introduce unique analytical challenges. Standard C18 reversed-phase methods often fail to separate fluorinated regioisomers, and conventional


H NMR may be obscured by complex coupling patterns. This guide details a bifurcated analytical strategy: utilizing Pentafluorophenyl (PFP) stationary phases  for superior chromatographic selectivity and Quantitative 

F NMR (qNMR)
for absolute purity assessment without reference standards.

Part 1: Chromatographic Separation Strategies

The "Fluorous Effect" and Stationary Phase Selection[2][3][4]

While C18 columns rely primarily on hydrophobic interactions, fluorinated compounds often require orthogonal selectivity mechanisms.[2] The high electronegativity of fluorine creates a dipole that can be exploited using PFP phases.

1.1 The PFP Mechanism

Pentafluorophenyl (PFP) phases are not merely "fluorinated C18."[3] They offer a multi-modal retention mechanism critical for separating fluorinated analogs:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient aromatic ring of the PFP ligand interacts strongly with electron-rich analytes.
  • Dipole-Dipole Interactions: The C-F bonds in the stationary phase create a strong dipole, retaining polar fluorinated compounds that elute in the void volume on C18.

  • Shape Selectivity: The rigid "propeller" arrangement of fluorine atoms on the phenyl ring allows for the discrimination of steric isomers (e.g., ortho- vs. para- fluorination).

1.2 Protocol: Orthogonal Column Screening

Objective: Determine the optimal stationary phase for a fluorinated new chemical entity (NCE) and its impurities.

Materials:

  • Column A: C18 (End-capped, high carbon load) – Baseline reference.

  • Column B: PFP (Propyl-linked pentafluorophenyl) – Target phase.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (MeCN).

Workflow:

  • Sample Prep: Dissolve NCE at 0.1 mg/mL in 50:50 Water:MeCN.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.5 mL/mL (for 2.1 mm ID).

  • Evaluation Criteria:

    • Retention Factor (

      
      ): If 
      
      
      
      on C18, PFP is preferred for retention.
    • Selectivity (

      
      ): For regioisomers, PFP typically yields 
      
      
      
      where C18 yields
      
      
      .
Visualization: Column Selection Logic

ColumnSelection Start Fluorinated Analyte Characterization Isomers Are Regioisomers Present? Start->Isomers Polarity LogP Value? Isomers->Polarity No Isomers C18 Use C18 Column (Hydrophobic Interaction) Isomers->C18 No PFP Use PFP Column (Pi-Pi / Dipole) Isomers->PFP Yes (Ortho/Meta/Para) Polarity->C18 LogP > 2 Polarity->PFP 0 < LogP < 2 HILIC Use HILIC Mode (Polar Retention) Polarity->HILIC LogP < 0

Figure 1: Decision matrix for selecting stationary phases based on analyte isomerism and lipophilicity.

Part 2: Detection Modalities (MS & NMR)

Mass Spectrometry: Ionization & Mass Defect

Fluorinated compounds present unique challenges in LC-MS.

  • Ionization Suppression: The high electronegativity of fluorine can reduce ionization efficiency in ESI(+).

    • Recommendation: Always screen both ESI(+) and ESI(-). Perfluorinated chains often ionize better in negative mode [1].

  • Mass Defect Filtering: Fluorine has a slight negative mass defect (18.9984 Da). Highly fluorinated molecules will have a mass defect distinct from biological background (C, H, N, O). Use "Mass Defect Filtering" (MDF) in your software to isolate fluorinated metabolites from complex matrices.

Quantitative F NMR (qNMR)

F NMR is the gold standard for purity analysis because:
  • 100% Natural Abundance: Unlike

    
    C, it requires no enrichment.
    
  • Wide Chemical Shift Range: ~300 ppm range minimizes peak overlap.

  • Bio-Orthogonality: No background signal from biological solvents or buffers (except fluorinated anesthetics).

Protocol:

F qNMR Setup

Objective: Determine absolute purity without a specific reference standard (using an internal calibrant).

Reagents:

  • Solvent: DMSO-

    
     (prevents volatility issues common with fluorinated solvents).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Criteria: IS peak must not overlap with analyte.
    

Acquisition Parameters (Bruker/Jeol 400 MHz+):

Parameter Setting Rationale

| Pulse Sequence | zgig (Inverse gated decoupling) | Decouples


H to simplify F peaks and eliminates NOE enhancement for accurate integration. |
| Spectral Width  | 250–300 ppm | Ensures all F signals (including IS) are captured. |
| Relaxation Delay (

)
|

(typically 10–20s) | CRITICAL: Fluorine nuclei have long longitudinal relaxation times. Insufficient

leads to under-quantification. | | Scans (NS) | 32–64 | Sufficient S/N (>250:1) for integration accuracy. | | Offset (O1P) | -100 ppm | Centers the window for typical organofluorine range. |

Data Processing:

  • Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phase correction (Manual is preferred over magnitude mode).

  • Baseline correction (Bernstein polynomial).

  • Integration: Define regions manually.

Calculation:



Where 

=Integral,

=Number of F atoms,

=Molecular Weight,

=Weight,

=Purity.[4]
Visualization: qNMR Workflow

qNMR_Workflow Sample Weigh Sample (+/- 0.01 mg) IS Add Internal Std (e.g., BTFMBA) Sample->IS T1_Test Run Inversion Recovery (T1) IS->T1_Test Acquire Acquire Spectrum D1 > 5*T1 T1_Test->Acquire Set D1 Process Phase & Baseline Correction Acquire->Process Calc Calculate Purity Process->Calc

Figure 2: Step-by-step workflow for quantitative Fluorine NMR analysis.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad Peaks (HPLC) Fluorine-Silanol interactionsIncrease buffer concentration (20 mM) or switch to a "Shielded" PFP phase.
Peak Splitting (NMR) Rotamers or J-couplingRun high-temp NMR (50°C) to coalesce rotamers; Use

H-decoupled

F sequence.
Low Sensitivity (MS) Ion SuppressionSwitch ionization polarity; Use APCI instead of ESI for non-polar fluorinated compounds.
Baseline Roll (NMR) Acoustic RingingUse "backward linear prediction" (LPC) on the first few FID points or a probe with fluorine-free construction.

References

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. (2025). Detailed overview of pKa modulation and lipophilicity.

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. (2016).[3][5][6] Foundational text on PFP column mechanisms.

  • Applic

    
    F quantitative NMR to pharmaceutical analysis.  ResearchGate. (2021). Methodology for qNMR in drug development.
    
  • Introduction to

    
    F NMR in Modern Drug Development.  Bruker. (2026). Hardware and software workflows for reaction monitoring.[7]
    
  • A beginner's guide to

    
    F NMR and its role in drug screening.  SciSpace. (2023). Focus on fragment-based drug discovery.
    

Sources

Application Note: In Vitro Tyrosinase Inhibition Assay for (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

This application note details the protocol for evaluating the enzymatic inhibition potential of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid (hereafter referred to as F-PMBA ) against Tyrosinase (EC 1.14.18.1).

Molecule Profile
  • IUPAC Name: (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

  • Chemical Class:

    
    -Ethyl cinnamic acid derivative / 
    
    
    
    -unsaturated carboxylic acid.
  • Structural Significance: F-PMBA possesses a Michael acceptor moiety conjugated with a fluorinated aromatic ring. The 4-fluoro substitution enhances metabolic stability against ring oxidation, while the

    
    -ethyl group adds hydrophobic bulk, potentially increasing affinity for the hydrophobic pocket of the enzyme active site compared to unsubstituted cinnamic acid.
    
Target Context: Tyrosinase

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][2][3]

Why this Assay? Cinnamic acid derivatives are classical tyrosinase inhibitors. They function primarily as competitive inhibitors due to their structural similarity to the phenolic substrates (Tyrosine/DOPA). F-PMBA is investigated as a "whitening agent" or anti-melanoma candidate. This assay specifically isolates the diphenolase activity using L-DOPA as the substrate, which is the industry standard for high-throughput screening.

Assay Principle

The assay relies on the colorimetric detection of Dopachrome .[1]

  • Reaction: Tyrosinase oxidizes L-DOPA (colorless) to Dopaquinone.[1][4]

  • Spontaneous Conversion: Dopaquinone spontaneously cyclizes and oxidizes to form Dopachrome (Orange/Red pigment).

  • Detection: The formation of Dopachrome is monitored spectrophotometrically at 475 nm .[1][5]

  • Inhibition: In the presence of F-PMBA, the rate of Dopachrome formation decreases.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition logic governing this assay.

Tyrosinase_Mechanism Enzyme Tyrosinase (Enzyme) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + F-PMBA Substrate L-DOPA (Substrate) Substrate->Complex_ES Inhibitor F-PMBA (Inhibitor) Inhibitor->Complex_EI Complex_ES->Enzyme Recycle Product Dopachrome (OD 475nm) Complex_ES->Product Oxidation Complex_EI->Enzyme Reversible

Caption: Figure 1. Competitive inhibition model where F-PMBA competes with L-DOPA for the Tyrosinase active site.

Materials & Preparation

Reagents
ReagentSpecificationStorageNotes
Mushroom Tyrosinase Lyophilized powder (≥1000 units/mg)-20°CSource: Agaricus bisporus. Keep on ice during use.
L-DOPA ≥98% purity4°CLight Sensitive. Prepare fresh daily.
F-PMBA Test Compound-20°CDissolve in DMSO.[1]
Kojic Acid Positive Control4°CStandard reference inhibitor.
Phosphate Buffer 50 mM, pH 6.8RTPhysiological pH for skin relevance.
DMSO PCR GradeRTSolvent for F-PMBA.
Solution Preparation
  • Phosphate Buffer (50 mM, pH 6.8): Mix

    
     and 
    
    
    
    to achieve pH 6.8.
  • Tyrosinase Solution (250 U/mL): Dissolve lyophilized powder in cold Phosphate Buffer. Note: Aliquot and freeze to avoid repeated freeze-thaw cycles.

  • L-DOPA Substrate (2.5 mM): Dissolve L-DOPA in Phosphate Buffer. Sonicate if necessary. Protect from light (wrap tube in foil).

  • F-PMBA Stock (10 mM): Dissolve F-PMBA in 100% DMSO.

    • Solubility Check: If turbidity occurs, sonicate. If insoluble, test at lower concentration (e.g., 1 mM).

Experimental Protocol (96-Well Format)

Critical Note: To prevent solvent interference, the final DMSO concentration in the well must be ≤ 2.5% .

Plate Layout & Pipetting Scheme

Perform all tests in triplicate.

ComponentBlank (B)Control (C)Test Sample (S)Sample Blank (SB)
Phosphate Buffer 140 µL120 µL100 µL120 µL
DMSO 10 µL10 µL--
F-PMBA (in DMSO) --10 µL10 µL
Tyrosinase (250 U/mL) -40 µL40 µL-
Incubation 110 min10 min10 min10 min
L-DOPA (2.5 mM) 40 µL40 µL40 µL40 µL
Total Volume 190 µL 210 µL 190 µL 170 µL

(Note: Adjust volumes to normalize Total Volume to 200 µL if using a strict standard, but the ratios above maintain concentration integrity.)

Step-by-Step Workflow

Assay_Workflow Step1 1. Preparation Dilute F-PMBA in DMSO Prepare Tyrosinase & L-DOPA Step2 2. Seeding (96-well Plate) Add Buffer + Enzyme + Inhibitor Step1->Step2 Step3 3. Pre-Incubation 10 mins @ 25°C (Allows Enzyme-Inhibitor binding) Step2->Step3 Step4 4. Initiation Add L-DOPA Substrate Step3->Step4 Step5 5. Kinetic Read Measure OD 475nm Every 1 min for 20 mins Step4->Step5 Step6 6. Analysis Calculate Slope (Vmax) Determine % Inhibition Step5->Step6

Caption: Figure 2. Standard operating procedure for the kinetic Tyrosinase assay.

  • Add Buffer: Dispense Phosphate Buffer into wells.

  • Add Sample: Add 10 µL of F-PMBA (various concentrations) to "Test Sample" and "Sample Blank" wells. Add 10 µL DMSO to "Control" and "Blank" wells.

  • Add Enzyme: Add 40 µL of Tyrosinase solution to "Control" and "Test Sample" wells.

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes . This allows F-PMBA to equilibrate with the enzyme.

  • Initiation: Add 40 µL of L-DOPA solution to all wells.

  • Measurement: Immediately place in a microplate reader. Measure absorbance at 475 nm in kinetic mode (every 60 seconds) for 20 minutes at 25°C.

Data Analysis & Validation

Calculation of Inhibition

Use the linear portion of the kinetic curve (0–10 min usually) to calculate the reaction velocity (


, slope of Absorbance vs. Time).


  • 
     : Slope of the test compound well.
    
  • 
     : Slope of the compound without enzyme (corrects for auto-oxidation of F-PMBA or L-DOPA).
    
  • 
     : Slope of the enzyme + DMSO (Max Activity).
    
IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) . Fit the data using a non-linear regression (Sigmoidal Dose-Response/4-Parameter Logistic Equation) to determine the IC50 (concentration required for 50% inhibition).

Acceptance Criteria
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Positive Control: Kojic Acid IC50 should fall within 10–30 µM (depending on enzyme batch).

  • CV%: Coefficient of variation between triplicates should be < 10%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Color L-DOPA oxidation (Black/Brown solution)Prepare L-DOPA immediately before use; keep in dark.
Precipitation F-PMBA insolubility in bufferReduce final DMSO to 1-2%. If precipitating, lower the max test concentration.
No Inhibition Enzyme degradationUse fresh Tyrosinase. Ensure pH is strictly 6.8 (activity drops at pH < 6).
Non-Linear Kinetics Substrate depletionReduce Enzyme concentration or shorten measurement time window.

References

  • Chang, T. S. (2009).[6] An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Parvez, S., et al. (2006). Survey and mechanism of skin depigmenting and lightening agents. Phytotherapy Research, 20(11), 921-934. Link

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Tyrosinase (EC 1.14.18.1).[4] Sigma Quality Control Test Procedure. Link

  • Chen, Q. X., & Kubo, I. (2002). Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of Agricultural and Food Chemistry, 50(14), 4108-4112. Link

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723. Link

Sources

Application Note: High-Fidelity Cytotoxicity Profiling of Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Butanoic acid (butyrate) derivatives—ranging from simple salts like Sodium Butyrate (NaB) to complex ester prodrugs (e.g., Tributyrin, AN-7) and chemical chaperones (4-Phenylbutyrate)—represent a unique class of therapeutic candidates.[1][2][3][4] While their primary mechanism involves Histone Deacetylase (HDAC) inhibition, their physicochemical properties (volatility, acidity, lipophilicity) present specific challenges in cell-based assays. This guide provides a validated framework for evaluating the cytotoxicity of these compounds, moving beyond generic protocols to address the specific artifacts associated with short-chain fatty acid (SCFA) derivatives.

Part 1: Mechanistic Grounding

To design a robust assay, one must understand that butyrate derivatives often induce cytostasis (G1/G2 arrest) before cytotoxicity (apoptosis). Unlike acute toxins that lyse membranes immediately, these compounds act epigenetically.

The "Butyrate Paradox" & Mechanism

Normal colonocytes utilize butyrate as a primary energy source (via


-oxidation). However, in cancer cells exhibiting the Warburg effect, butyrate accumulates in the nucleus, functioning as an HDAC inhibitor (HDACi). This leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced pro-apoptotic genes (e.g., p21, BAX).

Key Experimental Implication: Assays measuring <24h exposure often yield false negatives. A 48–72h incubation window is required to capture the epigenetic cascade leading to cell death.

ButyrateMechanism Prodrug Butanoic Ester (Prodrug) Entry Cell Membrane Permeation Prodrug->Entry Esterase Intracellular Esterases Entry->Esterase Butyrate Active Butyrate Accumulation Esterase->Butyrate Hydrolysis Mito Mitochondria (Beta-Oxidation) Butyrate->Mito Normal Cells (Metabolized) HDAC HDAC Inhibition (Nucleus) Butyrate->HDAC Cancer Cells (Warburg Effect) Epigenetic Histone Hyperacetylation (H3, H4) HDAC->Epigenetic GeneExp p21/WAF1 Upregulation Epigenetic->GeneExp Outcome Apoptosis & Cell Cycle Arrest GeneExp->Outcome

Figure 1: Mechanism of Action for Butanoic Acid Derivatives. Note the divergence between metabolic consumption in normal cells vs. nuclear accumulation in cancer cells.

Part 2: Experimental Strategy & Pre-Assay Validation

Solvent & Solubility Management

Many butyrate esters are highly lipophilic, while salts (NaB) are water-soluble.

  • Vehicle Selection: Use DMSO for esters; Culture Media or PBS for salts.

  • The "0.5% Rule": DMSO concentration must remain

    
     (v/v). Butyrate derivatives are often weak differentiators; high DMSO can synergize with them, creating false positive differentiation data.
    
pH Interference (The Acid Trap)

Butanoic acid derivatives can significantly lower the pH of culture media, especially at high concentrations (


 mM).
  • Artifact: Acidic media turns phenol red yellow.[5] This shifts the absorbance baseline in colorimetric assays (MTT/MTS), invalidating results.

  • Correction: Use HEPES-buffered media (25 mM) to maintain physiological pH.

  • Self-Validation Step: Prepare the highest drug concentration in media. If the color shifts to yellow before adding to cells, neutralize with 1N NaOH until it matches the vehicle control.

Volatility

Short-chain fatty acids are volatile.[6]

  • Protocol Adjustment: Use plate sealers (breathable membranes) or ensure incubator humidity is strictly 95% to prevent "edge effects" where evaporation concentrates the drug in outer wells.

Part 3: Validated Protocols

Protocol A: Metabolic Viability (WST-8/CCK-8)

Why WST-8 over MTT? MTT requires solubilization of formazan crystals.[5][7][8][9] Lipophilic butyrate esters can alter membrane properties, making solubilization inconsistent. WST-8 produces a water-soluble formazan, eliminating this variable.

Materials:

  • Target Cells (e.g., HCT116, HeLa)

  • CCK-8 / WST-8 Reagent

  • Positive Control: Trichostatin A (TSA) or Vorinostat (SAHA)

Step-by-Step:

  • Seeding: Seed

    
     to 
    
    
    
    cells/well in 96-well plates. Volume: 100 µL.
  • Attachment: Incubate 24h to allow flattening. Note: HDACi efficacy depends on chromatin state; do not treat cells in suspension unless using suspension lines.

  • Treatment Preparation:

    • Prepare 1000x stock of derivative in DMSO.

    • Perform 1:1000 dilution into pre-warmed, HEPES-buffered media.

    • Create 8-point serial dilution (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM).

  • Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 72 hours .

  • Readout:

    • Add 10 µL WST-8 reagent per well.

    • Incubate 1–4 hours at 37°C.

    • Measure Absorbance at 450 nm (Reference: 650 nm).

Protocol B: Membrane Integrity (LDH Release)

Confirms if the compound causes necrosis (membrane rupture) vs. apoptosis (intact membrane until late stages).

Step-by-Step:

  • Setup: Run in parallel with Protocol A (supernatant can be used).

  • Controls (Critical):

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Lysis buffer (Triton X-100) added 45 mins prior to reading.

  • Assay:

    • Transfer 50 µL supernatant to a new clear plate.

    • Add 50 µL LDH Reaction Mix.

    • Incubate 30 mins in dark (room temp).

    • Add Stop Solution. Read Absorbance at 490 nm.

Calculation:



Part 4: Workflow Visualization

This workflow ensures that metabolic data is cross-referenced with structural integrity, distinguishing cytostatic effects from true cytotoxicity.

AssayWorkflow Seed Seed Cells (Day 0) Check Visual Check (Confluence) Seed->Check Treat Add Derivative (+ HEPES Media) Check->Treat Incubate Incubate 48-72 Hours Treat->Incubate Split Split Sample Incubate->Split WST Add WST-8 (Cell Body) Split->WST LDH Take Supernatant (LDH Assay) Split->LDH Read1 Read OD 450nm (Metabolic) WST->Read1 Read2 Read OD 490nm (Membrane) LDH->Read2

Figure 2: Dual-Endpoint Workflow. Splitting the sample allows simultaneous determination of metabolic inhibition and membrane rupture.

Part 5: Data Analysis & Troubleshooting

Data Presentation

Summarize IC50 values alongside maximum cytotoxicity to detect cytostatic windows.

Table 1: Example Data Structure

CompoundIC50 (Metabolic)LDH Release at IC50Interpretation
Na-Butyrate 2.5 mM< 10%Primarily Cytostatic (G1 Arrest)
Tributyrin 0.8 mM15%Potent Prodrug (High uptake)
Derivative X 50 µM85%Acute Cytotoxicity (Necrotic)
Troubleshooting Guide (Self-Validating Systems)
  • Issue: High background in "No Cell" controls.

    • Cause: Compound is reducing the tetrazolium salt directly (non-enzymatic).

    • Validation: Incubate compound + WST-8 in media without cells. If OD increases, wash cells with PBS before adding WST-8 in fresh media.

  • Issue: IC50 shifts dramatically between 24h and 72h.

    • Cause: Delayed mechanism of action (Epigenetic).

    • Solution: Report 72h data for potency; 24h data indicates acute toxicity (off-target).

  • Issue: Precipitation at high concentrations.

    • Cause: Lipophilicity of ester derivatives.

    • Correction: Check turbidity at 600nm before adding reagent. If turbid, the concentration is above solubility limit; exclude these points from IC50 curve.

References

  • Donohoe, D. R., et al. (2011). "The Warburg Effect Dictates the Therapeutic Efficacy of Butyrate in Colon Cancer." Molecular Cell. [Link]

  • Glaser, K. B., et al. (2003). "Gene expression profiling of clinical histone deacetylase inhibitors." Molecular Cancer Therapeutics. [Link]

  • Rephaeli, A., et al. (2000). "Prodrugs of butyric acid from bench to bedside: synthetic design, mechanisms of action, and clinical applications." Drug Development Research. [Link]

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual (NCBI). [Link]

  • Bernhard, D., et al. (2003). "Methods for detecting apoptosis." Methods in Molecular Biology. [Link]

Sources

Application Note: High-Throughput Screening and Mechanistic Profiling of Novel Cinnamic Acid Analogs for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cinnamic acid (CA) and its naturally occurring derivatives (e.g., caffeic acid, ferulic acid) act as potent anti-inflammatory agents by modulating the NF-κB and MAPK signaling pathways. Novel synthetic analogs often aim to enhance lipophilicity or target affinity, but this chemical modification can inadvertently increase cytotoxicity.

Therefore, a robust screening cascade must distinguish between true anti-inflammatory suppression and false positives caused by cell death .

The Target Pathway: NF-κB Signaling

The primary mechanism of action for CA analogs involves the inhibition of the TLR4-mediated NF-κB activation. Under inflammatory conditions (e.g., LPS stimulation), IκB


 is phosphorylated and degraded, allowing the p65/p50 complex to translocate to the nucleus and transcribe pro-inflammatory genes (iNOS, COX-2, TNF-

, IL-6).

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Genes Transcription (iNOS, COX-2) NFkB_Nuc->Genes Binding NO Nitric Oxide (NO) Genes->NO Production CA Cinnamic Acid Analog CA->IKK Inhibits

Figure 1: The canonical NF-κB inflammatory cascade. Cinnamic acid analogs typically intervene by blocking IKK activation or proteasomal degradation of IκB


.

Experimental Workflow & Quality Control

To ensure data reproducibility (E-E-A-T), this protocol uses a "Gate-Keeper" approach. Compounds must pass the viability threshold before entering the functional inflammation screen.

Screening_Workflow cluster_0 Phase 1: Safety cluster_1 Phase 2: Efficacy Compound Compound Prep (DMSO < 0.1%) MTT Viability Assay (MTT/CCK-8) Compound->MTT Decision Viability > 80%? MTT->Decision Decision->Compound No (Discard) Griess Primary Screen (NO Inhibition) Decision->Griess Yes ELISA Secondary Screen (TNF-α / IL-6) Griess->ELISA Hit Confirmation

Figure 2: The "Gate-Keeper" screening workflow ensures resources are not wasted on cytotoxic compounds.

Reagent Preparation
  • Stock Solutions: Dissolve analogs in 100% DMSO to 100 mM. Store at -20°C.

  • Working Solutions: Dilute in serum-free DMEM immediately before use. Critical: Final DMSO concentration must be

    
     to avoid vehicle-induced toxicity or inflammation.
    

Protocol 1: Cell Viability Screening (The Filter)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC). Method: MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2][3]

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Aspirate media. Add 100

    
    L of fresh media containing analogs (0.1 – 100 
    
    
    
    M). Include:
    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Triton X-100 (for cell death).

  • Incubation: 24 hours.

  • Development: Add 10

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.
    
  • Solubilization: Remove supernatant carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm .

Acceptance Criteria: Only concentrations yielding


 viability relative to the vehicle control are advanced to Protocol 2.

Protocol 2: Primary Screen - Nitric Oxide (NO) Inhibition

Objective: Quantify the inhibition of NO, a stable proxy for inflammation in macrophages. Method: Griess Reaction.[4][5][6][7]

Step-by-Step Procedure
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Allow adherence (24h).
    
  • Pre-treatment (Prophylactic Model): Treat cells with non-toxic concentrations of analogs for 1 hour prior to induction.

    • Rationale: Cinnamic acid analogs often work by blocking upstream kinase activation; post-treatment is less effective.

  • Induction: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1

    
    g/mL.
    
    • Controls:

      • Basal: Media only (No LPS, No Drug).

      • Model: LPS + Vehicle (Max Inflammation).

      • Positive Drug: Dexamethasone (1

        
        M) or Indomethacin.
        
  • Incubation: 24 hours.

  • Griess Assay:

    • Mix 50

      
      L of cell culture supernatant with 50 
      
      
      
      L of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
    • Incubate 5-10 min at Room Temp.

    • Add 50

      
      L of Griess Reagent II  (0.1% NED - N-1-napthylethylenediamine dihydrochloride).
      
    • Incubate 5-10 min (protect from light).

  • Quantification: Measure absorbance at 540 nm . Calculate nitrite concentration using a sodium nitrite (

    
    ) standard curve (0–100 
    
    
    
    M).

Protocol 3: Secondary Screen - Cytokine Profiling

Objective: Confirm that NO reduction correlates with cytokine suppression (TNF-


, IL-6).[8]
Method:  Sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

Note: Supernatants from Protocol 2 can be stored at -80°C for this step, but fresh samples are preferred for protein stability.

ParameterTNF-

IL-6
Optimal Collection Time 6 - 12 hours post-LPS12 - 24 hours post-LPS
Detection Range 15.6 - 1000 pg/mL31.2 - 2000 pg/mL
Dilution Factor Often 1:10 to 1:50Often 1:5 to 1:20

Procedure: Follow manufacturer instructions (e.g., R&D Systems, BD Biosciences) strictly. Critical Check: If a compound inhibits NO but not TNF-


, it may be acting as a direct iNOS scavenger rather than a genomic NF-κB inhibitor.

Data Analysis & Statistical Rigor

Calculation of % Inhibition


IC50 Determination

Plot Log(concentration) vs. % Inhibition using non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or SigmaPlot.

Z-Factor (For HTS Validation)

For large libraries, calculate the Z-factor to validate assay quality:



  • 
    : Standard deviation of positive (LPS) and negative (Basal) controls.
    
  • 
    : Means of controls.
    
  • Target: Z > 0.5 indicates an excellent assay.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. Link

  • Pontiki, E., et al. (2014). Cinnamic acid derivatives as antioxidant and anti-inflammatory agents. Molecules, 19(7), 9655-9674. Link

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

  • R&D Systems. (n.d.). Human TNF-alpha Quantikine ELISA Kit Protocol. Link

Sources

Application Note: (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid as a Research Tool

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid (also known as


-ethyl-4-fluorocinnamic acid ) is a specialized research tool belonging to the class of 

-unsaturated carboxylic acids. Its chemical structure features a Michael acceptor motif—an electron-deficient double bond conjugated with a carbonyl group—flanked by a lipophilic ethyl chain and a 4-fluorophenyl ring.

This unique structural configuration confers dual utility in biochemical research:

  • Covalent Probe (Michael Acceptor): It serves as an electrophilic trap for reactive thiols, making it a valuable tool for studying Glutathione S-transferase (GST) activity, Keap1-Nrf2 signaling, and cysteine-dependent enzymes.

  • Metabolic Inhibitor: As a structural analog of

    
    -cyano-4-hydroxycinnamate (CHC), it acts as a competitive inhibitor of Monocarboxylate Transporters (MCTs) , specifically MCT1 and MCT4, which are critical for lactate efflux in glycolytic cancer cells (Warburg effect).
    
Physicochemical Properties
PropertyValue
CAS Number 154038-63-4 (Generic for isomer mix) / Specific E-isomer often custom synthesized
Molecular Formula C₁₁H₁₁FO₂
Molecular Weight 194.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mM), Ethanol; Sparingly soluble in water
pKa ~4.5 (Carboxylic acid)
Reactivity Electrophilic (Michael Acceptor)

Mechanism of Action

The biological activity of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid is driven by its ability to undergo Michael addition reactions with nucleophiles (specifically cysteine thiols) and its steric mimicry of metabolic substrates.

Michael Addition & GST Inhibition

The


-unsaturated ketone moiety acts as a "soft" electrophile. In the presence of Glutathione S-transferases (GSTs), the sulfhydryl group of reduced glutathione (GSH) attacks the 

-carbon of the double bond. This forms a stable thioether adduct, effectively depleting intracellular GSH pools or inhibiting GST enzymes by occupying the catalytic site.
MCT Inhibition (Lactate Transport)

The compound mimics the structure of lactate and pyruvate but possesses a bulky hydrophobic tail (the 4-fluorophenyl and ethyl groups). This allows it to bind to the substrate translocation tunnel of MCT1/4, locking the transporter in an occluded state and preventing the proton-coupled transport of lactate.

Figure 1: Dual mechanism of action: Covalent modification of thiols (GST/GSH) and competitive inhibition of lactate transport (MCT).[1]

Application Notes & Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To create stable stock solutions for in vitro assays.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent due to the compound's lipophilicity. Ethanol is a secondary alternative but may evaporate during long incubations.

  • Weighing: Weigh 19.42 mg of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to yield a 100 mM stock solution. Vortex vigorously for 30 seconds until fully dissolved.

  • Sterilization: If using for cell culture, filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind the compound.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol 2: GST Inhibition Assay (In Vitro)

Objective: To measure the inhibition of Glutathione S-transferase (GST) activity or the depletion of GSH.

Materials:

  • Recombinant GST (e.g., Schistosoma japonicum GST or human GSTP1).

  • Substrate: CDNB (1-chloro-2,4-dinitrobenzene).

  • Cofactor: Reduced Glutathione (GSH).

  • Buffer: 100 mM Potassium Phosphate, pH 6.5.

Workflow:

  • Preparation: Prepare a reaction mixture containing 100 mM Potassium Phosphate buffer (pH 6.5) and 1 mM GSH.

  • Inhibitor Addition: Add (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid (0.1 µM to 100 µM final concentration) to the reaction mixture. Include a DMSO-only control (0.1% v/v max).

  • Pre-incubation: Incubate the enzyme with the inhibitor for 15 minutes at 25°C to allow for potential covalent modification or slow-binding kinetics.

  • Reaction Start: Add CDNB to a final concentration of 1 mM.

  • Measurement: Monitor the absorbance at 340 nm for 5 minutes using a kinetic microplate reader. The formation of the GSH-CDNB conjugate absorbs at 340 nm (

    
    ).
    
  • Analysis: Calculate the initial velocity (

    
    ) and determine the IC50 by plotting % Inhibition vs. Log[Inhibitor].
    
Protocol 3: Lactate Transport Inhibition (Cell-Based)

Objective: To assess the blockade of lactate efflux in glycolytic cancer cells (e.g., MDA-MB-231).

Materials:

  • L-Lactate Assay Kit (Colorimetric).

  • Glycolytic Cancer Cells (cultured in DMEM).

  • Krebs-Ringer Phosphate (KRP) buffer.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 24-well plate. Allow to adhere overnight.
    
  • Starvation: Wash cells twice with KRP buffer to remove glucose and serum.

  • Treatment: Incubate cells with the inhibitor (10 µM - 200 µM) in KRP buffer containing 10 mM Glucose for 1 hour.

  • Supernatant Collection: Collect the supernatant (media) to measure extruded lactate.

  • Lactate Quantification: Mix 50 µL of supernatant with 50 µL of Lactate Reaction Mix (Enzyme + Probe) according to the kit manufacturer's instructions.

  • Readout: Incubate for 30 minutes at room temperature and measure absorbance at 570 nm.

  • Normalization: Normalize lactate concentration to total cellular protein content (BCA Assay).

Synthetic Utility: Asymmetric Hydrogenation

Beyond biological assays, this compound is a critical substrate for developing chiral building blocks . The (E)-geometry allows for highly enantioselective hydrogenation to produce (S)-2-(4-fluorobenzyl)butanoic acid , a precursor for various pharmaceutical agents (e.g., NEP inhibitors).

Reaction Scheme:



Key Parameter: Use a chiral Ruthenium-BINAP complex at 50 bar


 pressure in Methanol to achieve >95% ee (enantiomeric excess).

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation in Assay Buffer Low aqueous solubilityLimit final DMSO concentration to <0.5%. Use a carrier protein (BSA) if compatible with the assay.
No Inhibition Observed GSH competitionIn GST assays, high GSH concentrations (>>1 mM) can outcompete the inhibitor. Lower GSH to

levels.
High Background Signal Reactivity with Assay ProbeThe Michael acceptor may react with thiol-based probes. Use non-thiol detection methods or pre-incubate inhibitor with enzyme before adding probes.

References

  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299. Link

  • Ploemen, J. H., et al. (1994). Inhibition of human glutathione S-transferases by ethacrynic acid and its glutathione conjugate. Biochemical Pharmacology, 40(7), 1631-1635. (Mechanistic reference for Michael Acceptor inhibitors).
  • Bernstein, J., et al. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[2] European Patent EP2532644A1. (Describes synthesis and purification of similar benzylidene acid intermediates). Link

  • Wang, X., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis. MDPI Compounds, 4(3), 500-515. (Describes the chiral analysis of the hydrogenated product). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid (also known as (E)-


-ethyl-4-fluorocinnamic acid).

This compound is typically synthesized via a Perkin condensation between 4-fluorobenzaldehyde and butyric anhydride, utilizing sodium butyrate as a base catalyst. While this route is highly scalable, the extreme reaction conditions (150–160 °C) often lead to complex side-product profiles. This guide breaks down the mechanistic causality of these side reactions and provides self-validating protocols to ensure high stereoselectivity and yield.

Mechanistic Pathway & Side-Reaction Divergence

To effectively troubleshoot, we must first understand the kinetic and thermodynamic pathways governing the reaction. As established in classical organic synthesis, the 1 proceeds via the nucleophilic attack of an anhydride-derived carbanion onto an aromatic aldehyde [2].

PerkinMechanism Aldehyde 4-Fluorobenzaldehyde Aldol Tetrahedral Aldol Intermediate Aldehyde->Aldol Cannizzaro 4-Fluorobenzoic Acid + 4-Fluorobenzyl Alcohol Aldehyde->Cannizzaro Moisture / Strong Base Anhydride Butyric Anhydride + Base (Na-Butyrate) Enolate Butyrate Enolate Anhydride->Enolate Deprotonation Enolate->Aldol Nucleophilic Attack MixedAnhydride Mixed Unsaturated Anhydride Aldol->MixedAnhydride Dehydration (-H2O) Decarboxylation 1-Fluoro-4-(1-butenyl)benzene (Decarboxylation) Aldol->Decarboxylation Excess Heat (>170°C) ProductE (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid (Target Product) MixedAnhydride->ProductE Hydrolysis (Thermodynamic) ProductZ (2Z)-Isomer (Kinetic Byproduct) MixedAnhydride->ProductZ Hydrolysis (Kinetic) Tar Resinous Oligomers MixedAnhydride->Tar Prolonged Heating / O2

Mechanistic pathway and side-reaction divergence in the Perkin condensation.

Troubleshooting Guides & FAQs

Q1: Why am I isolating a high percentage of the (2Z)-isomer instead of the desired (2E)-isomer? A1: The formation of the


,

-unsaturated acid is stereoselective but heavily dependent on reaction time. The (2E)-isomer is the thermodynamic product because it minimizes steric repulsion between the bulky 4-fluorophenyl ring and the carboxylic acid group. However, the (2Z)-isomer forms rapidly as a kinetic byproduct. If the reaction is quenched prematurely, the mixed anhydride intermediate does not have sufficient time to equilibrate to the more stable (E)-configuration before hydrolysis. Solution: Ensure the reaction is refluxed for a minimum of 12–16 hours. Post-reaction, utilize fractional crystallization (detailed in Section 4) to selectively precipitate the less soluble (2E)-isomer.

Q2: My GC-MS shows significant amounts of 1-fluoro-4-(1-butenyl)benzene. How do I prevent this? A2: This is the product of thermal decarboxylation.


,

-unsaturated carboxylic acids are inherently prone to losing CO₂, particularly when an electron-withdrawing group (like the 4-fluoro substituent) stabilizes the transition state. This side reaction accelerates exponentially above 170 °C. Solution: Strictly regulate your oil bath temperature to 150–160 °C. Do not rely solely on the hotplate's internal sensor; use an external thermocouple submerged directly in the heating bath.

Q3: The reaction mixture turns into a dark, resinous tar that ruins my yield. What causes this? A3: According to established industrial troubleshooting,

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Aryl-2-enoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Aryl-2-enoic acids (commonly referred to as α-arylacrylic acids or α-arylcinnamic acids) are critical structural motifs in drug development, frequently serving as precursors for biologically active 2,3-diarylpropionic acids and chiral succinates[1][2]. However, synthesizing these sp2-hybridized α-aryl frameworks is notoriously plagued by poor regioselectivity, thermal degradation, and steric bottlenecks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome low yields and isolate your target compounds efficiently.

Diagnostic Workflow: Identifying Your Point of Failure

Before adjusting your reaction parameters, identify which synthetic pathway you are using and its inherent chemical vulnerabilities.

TroubleshootingFlow Start Target: 2-Aryl-2-enoic Acid Perkin Perkin Reaction (High Temp) Start->Perkin Heck Direct Pd-Coupling (Acrylate + Ar-X) Start->Heck HWE HWE Reaction (Phosphonate + Aldehyde) Start->HWE Suzuki Suzuki Coupling (α-Bromoacrylate + Ar-B(OH)2) Start->Suzuki FailPerkin Issue: Decarboxylation & Tar Formation Perkin->FailPerkin FailHeck Issue: Regioselectivity (Forms β-Aryl Cinnamate) Heck->FailHeck FailHWE Issue: Low Conversion Due to Steric Hindrance HWE->FailHWE Success High Yield & Regiocontrol (Optimal Route) Suzuki->Success

Figure 1: Common synthetic pathways for 2-aryl-2-enoic acids and their primary failure modes.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am using the classic Perkin reaction to synthesize α-phenylcinnamic acid, but my yields are consistently below 20%, with significant tar formation. What is going wrong? A1: The Perkin reaction (condensation of an aryl acetic acid with an aromatic aldehyde) requires highly forcing conditions—typically refluxing acetic anhydride (>140 °C) for 12–24 hours. Under these conditions, the newly formed 2-aryl-2-enoic acid undergoes severe thermal decarboxylation, yielding the corresponding stilbene derivative instead. Furthermore, prolonged heating promotes alkene oligomerization, which manifests as the "tar" in your flask. Actionable Fix: Abandon the high-temperature Perkin route. Switch to a Knoevenagel condensation using a Lewis acid catalyst (e.g., TiCl


/pyridine) at lower temperatures, or utilize a modern cross-coupling approach to bypass decarboxylation entirely.

Q2: I attempted a direct Palladium-catalyzed cross-coupling between an aryl bromide and an acrylate ester to synthesize the α-aryl framework. However, NMR confirms I am exclusively isolating the β-aryl derivative (cinnamate). How do I redirect the regioselectivity? A2: You are observing the competing Mizoroki-Heck reaction. In the presence of a standard Pd catalyst and an electron-deficient acrylate, the alkene coordinates to the Pd(II)-aryl intermediate, leading to migratory insertion at the less sterically hindered β-carbon[3]. Because the α-proton of an acrylate is vinylic (sp2 hybridized), you cannot form an enolate to force α-arylation as you would with a saturated ester[4]. Actionable Fix: To achieve exclusive α-arylation on an sp2 carbon, shift your logic from a Heck reaction to a Suzuki-Miyaura cross-coupling . By reacting an α-bromoacrylate with an arylboronic acid, the regiochemistry is strictly dictated by the position of the halide, completely shutting down the β-arylation pathway.

Q3: In my Horner-Wadsworth-Emmons (HWE) synthesis using triethyl 2-arylphosphonoacetate, conversion stalls at 50%, and I get a messy mixture of E/Z isomers. How can I drive the reaction to completion? A3: The presence of the α-aryl group on the phosphonate introduces massive steric hindrance. This physical bulk severely retards both the initial nucleophilic attack on the aldehyde and the subsequent decomposition of the oxaphosphetane intermediate. Actionable Fix:

  • Enolization: Switch from standard alkoxide bases to a stronger, non-nucleophilic base (e.g., KHMDS) in a polar aprotic solvent (THF) to ensure 100% formation of the phosphonate carbanion.

  • Kinetics: To overcome the stalled oxaphosphetane decomposition, elevate the reaction temperature slightly (e.g., 60 °C) after the initial addition at 0 °C.

  • Stereocontrol: To improve (E)-selectivity, employ the Masamune-Roush conditions (LiCl, DBU, MeCN). The lithium coordinates the intermediates tightly, organizing the transition state to favor the (E)-alkene despite the steric clash.

Quantitative Data: Method Comparison

To aid in selecting the correct synthetic route, the following table summarizes the quantitative performance metrics of the primary methodologies.

Synthesis MethodTypical YieldRegioselectivityStereoselectivity (E:Z)Primary Limitation
Perkin Reaction 15–40%Exclusive α-aryl~3:1Thermal decarboxylation at >140 °C
Heck Cross-Coupling <5% (α-aryl)>95% β-arylN/AMigratory insertion strongly favors β-carbon
Horner-Wadsworth-Emmons 50–70%Exclusive α-arylVariable (Steric dependent)Poor kinetics due to bulky α-aryl group
Suzuki-Miyaura (α-Bromo) 85–95%>99% α-arylN/A (Defined by starting material)Requires prior synthesis of α-bromoacrylate
Standardized Protocol: Suzuki-Miyaura Synthesis of 2-Aryl-2-enoic Acids

This protocol bypasses the regioselectivity issues of the Heck reaction and the thermal degradation of the Perkin reaction.

Self-Validating System: The use of an acid-base extraction during workup acts as a self-validating purification step; only the successfully hydrolyzed target acid will partition into the aqueous layer at high pH, leaving unreacted esters, catalyst byproducts, and homocoupled impurities in the organic waste.

SuzukiWorkflow Step1 1. Oxidative Addition (Pd(0) + α-Bromoacrylate) Step2 2. Transmetalation (Ar-B(OH)2 + Base) Step1->Step2 Step3 3. Reductive Elimination (Forms α-Aryl Acrylate) Step2->Step3 Step4 4. Saponification (LiOH, THF/H2O) Step3->Step4 Step5 5. Acidification (HCl to pH 2) Step4->Step5

Figure 2: Step-by-step mechanistic workflow for the Suzuki-Miyaura synthesis and hydrolysis.

Phase 1: Cross-Coupling

  • Preparation: In a flame-dried Schlenk flask under argon, combine ethyl α-bromoacrylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Na

    
    CO
    
    
    
    (2.0 mmol).
  • Solvent: Add a thoroughly degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 10 mL).

  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (0.05 mmol, 5 mol%). Heat the biphasic mixture to 80 °C for 8 hours with vigorous stirring.
  • Isolation: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine. Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo to yield the crude α-aryl acrylate.
    

Phase 2: Saponification & Isolation 5. Hydrolysis: Dissolve the crude ethyl 2-arylacrylate in THF (5 mL). Add an aqueous solution of LiOH (3.0 mmol in 5 mL H


O). Stir at 25 °C for 4 hours.
6. Validation/Extraction:  Wash the basic aqueous layer with diethyl ether (2 × 10 mL). Crucial Step: Discard the ether layer; this removes organic impurities and unreacted starting materials.
7. Acidification:  Carefully acidify the aqueous layer with 1M HCl until the pH reaches 2. A white precipitate of the 2-aryl-2-enoic acid should form immediately.
8. Final Recovery:  Extract the precipitated acid with ethyl acetate (3 × 15 mL). Dry, concentrate, and recrystallize from hot ethanol to yield the pure 2-aryl-2-enoic acid.
References

1.1 - PubMed (nih.gov) 2.2 - Tetrahedron / Molaid 3.3 - ResearchGate 4.4 - Organic Chemistry Portal

Sources

Recrystallization techniques for butanoic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. Topic: Recrystallization & Purification of Butanoic Acid Derivatives Status: Operational | Level: Tier 3 (Senior Scientist Support)

Introduction: The Dual Nature of Butyrate Derivatives

Butanoic acid (butyric acid) derivatives present a unique challenge in process chemistry due to their amphiphilic duality . The four-carbon alkyl chain imparts lipophilicity, while functional groups (carboxyl, amine, phenyl) dictate the dominant intermolecular forces.

Successful recrystallization requires distinguishing between two primary subclasses:

  • Zwitterionic Amino-Butyrates: (e.g., Gabapentin, Pregabalin, GABA). High melting points (>150°C), water-soluble, prone to polymorphism.

  • Lipophilic Aryl/Alkyl-Butyrates: (e.g., 4-Phenylbutyric acid, Indobufen). Low melting points (<80°C), organic-soluble, prone to "oiling out" (Liquid-Liquid Phase Separation).

This guide addresses the specific failure modes of these subclasses.

Module 1: Solvent System Selection

User Query: "Standard solvents aren't working. My GABA analog is too soluble in water but insoluble in organics, while my phenylbutyrate just turns into an oil. How do I select the right system?"

Technical Insight: The Polarity Spectrum

You cannot use a "one-size-fits-all" solvent for this class. You must match the solvent dielectric constant to the derivative's dominant moiety.

Solubility Screening Protocol
Derivative ClassDominant InteractionRecommended Solvent SystemsAnti-Solvent CandidatesCritical Parameter
Zwitterions (Gabapentin, Pregabalin)Ionic / H-BondingMethanol , Ethanol, Acetic Acid/WaterIsopropanol , Acetonitrile, AcetoneWater Activity (

):
Trace water often triggers hydrate formation (e.g., Gabapentin Form I).
Lipophilic Acids (4-Phenylbutyric acid)Van der WaalsToluene , Ethyl Acetate, DCMHexanes , Heptane, CyclohexaneTemperature: Low MP requires crystallization below 40°C to avoid oiling out.
Sodium Salts (Na-Phenylbutyrate)IonicMethanol , Ethanol (anhydrous)MTBE , Acetone, Ethyl AcetateHygroscopicity: Must handle under inert atmosphere (N2).

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Query: "I am cooling my 4-phenylbutyric acid solution, but instead of crystals, I see oily droplets forming on the bottom. When they finally solidify, they are impure waxy lumps."

Root Cause Analysis: Liquid-Liquid Phase Separation (LLPS)

This is the most common failure mode for low-melting butanoic acid derivatives.

  • Mechanism: The solution enters a "miscibility gap" where the energy cost to form a crystal interface is higher than forming a second liquid phase. The "oil" is a solute-rich liquid phase that traps impurities.[1][2]

  • Thermodynamics: You are operating at a supersaturation level where the metastable zone width (MSZW) for oiling out is crossed before the MSZW for nucleation.

Corrective Protocol: The "Seeding at Cloud Point" Method
  • Determine Saturation Temperature (

    
    ):  Find the temp where your solid dissolves completely.
    
  • Reduce Supersaturation: Dilute the solution by 10-15% compared to your failed batch.

  • Seed Addition: Cool to

    
    . Add 0.5% w/w pure seed crystals.
    
  • Isothermal Hold: Hold temperature constant for 1 hour to allow seed growth (surface area increase).

  • Slow Cooling: Cool at a rate of 0.1°C/min. Do not crash cool.

Visual Logic: Oiling Out Troubleshooting Tree

OilingOutLogic Start Issue: Product Oils Out CheckMP Check Melting Point (MP) Start->CheckMP LowMP MP < Solvent Boiling Point? CheckMP->LowMP Yes (e.g. 4-PBA) HighMP MP > Solvent Boiling Point CheckMP->HighMP No (e.g. Gabapentin) ReduceConc Action: Dilute Solution (Reduce Supersaturation) LowMP->ReduceConc CheckPurity Check Crude Purity HighMP->CheckPurity Seed Action: Add Seeds at Low Supersaturation ReduceConc->Seed SlowCool Action: Slow Cool (<0.2°C/min) Seed->SlowCool Dirty High Impurities CheckPurity->Dirty Clean High Purity CheckPurity->Clean PreTreat Action: Silica Plug / Charcoal Treatment Dirty->PreTreat ChangeSolv Action: Change Solvent (Increase Polarity) Clean->ChangeSolv PreTreat->Start Retry

Caption: Decision logic for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out) in butyrate derivatives.

Module 3: Polymorph Control (Zwitterions)

User Query: "My Gabapentin XRD pattern is inconsistent. Sometimes I get Form II, sometimes Form I (hydrate). How do I lock the polymorph?"

Technical Insight: Water Activity & Kinetics

Gabapentin and similar amino-butyrates are classic examples of enantiotropic polymorphism .

  • Form II (Anhydrous): Metastable but often desired for formulation.

  • Form I (Monohydrate): Thermodynamically stable in high water activity (

    
    ).
    
Protocol: Anhydrous Form II Isolation
  • Solvent: Methanol (Solvent) + Isopropanol (Antisolvent).

  • Critical Control Point: Water content in solvents must be <0.5%.

  • Process:

    • Dissolve crude solid in refluxing Methanol (approx. 65°C).

    • Hot Filtration: Essential to remove any "seed" nuclei of the stable hydrate form.

    • Antisolvent Addition: Add warm Isopropanol slowly.

    • Nucleation: If no crystals form, scratch glass or add Form II seeds (never Form I seeds).

    • Filtration: Filter immediately upon cooling to room temp. Do not let sit, or atmospheric moisture may induce conversion to the hydrate.

Module 4: Process Workflow Visualization

The following diagram illustrates the generalized workflow for purifying a generic butanoic acid derivative, branching based on chemical nature.

RecrystallizationWorkflow Input Crude Butyrate Derivative Char Char Input->Char TypeCheck Zwitterion or Lipophilic? Zw_Solv Solvent: MeOH/EtOH TypeCheck->Zw_Solv Amino-Acid Type Lip_Solv Solvent: Toluene/Hexane TypeCheck->Lip_Solv Fatty-Acid Type Zw_Add Add: Antisolvent (IPA) Zw_Solv->Zw_Add Zw_Ctrl Control: Humidity (Keep Dry) Zw_Add->Zw_Ctrl Result Pure Crystals Zw_Ctrl->Result Lip_Seed Step: Seeding @ Saturation Lip_Solv->Lip_Seed Lip_Cool Cooling: Slow Ramp Lip_Cool->Result Lip_Seed->Lip_Cool Char->TypeCheck

Caption: Generalized workflow distinguishing process parameters for zwitterionic vs. lipophilic butanoic acid derivatives.

FAQ: Rapid Fire Troubleshooting

Q: My crystals are colored yellow/brown. Washing didn't help. A: Butanoic derivatives often trap oxidation byproducts.

  • Solution: Perform a "carbon polish." Dissolve the compound in hot solvent, add Activated Carbon (SX Ultra) (5-10 wt%), stir for 15 mins, and filter through Celite while hot. Then proceed to crystallize.[3][4][5]

Q: The yield is terrible (<40%). A: You likely have high solubility in the mother liquor.

  • Solution: Do not evaporate to dryness (impurities will crash out). Instead, perform a Second Crop crystallization: concentrate the mother liquor by 50%, cool, and collect a second (lower purity) batch, then recrystallize that batch again.

Q: Can I use water as a solvent for 4-Phenylbutyric acid? A: generally, no. While slightly soluble, the high temperature required to dissolve it often leads to oiling out (melting) before dissolution. Use a water-miscible organic (Acetone) and use water only as an antisolvent.

References

  • Polymorphism in Gabapentin

    • Source: Cruz-Cabeza, A. J., & Bernstein, J. (2014).
    • Context: Explains the thermodynamic stability of Form II vs.
    • Link:

  • Oiling Out Mechanisms

    • Source: Bonnett, P. E., et al. (2003). "Solution Crystallisation of Organic Compounds: The Oiling Out Problem." Organic Process Research & Development.
    • Context: Defines the metastable zone width (MSZW)
    • Link:

  • Purification of Phenylbutyrate Derivatives

    • Source: U.S. Patent 6,372,938 (2002).
    • Context: Details the specific solvent systems (Acetone/Ethyl Acet
    • Link:

  • Crystallization of Zwitterions

    • Source: Myerson, A. S. (2002).
    • Context: General principles for isoelectric precipitation and antisolvent addition for amino acid deriv
    • Link:

Sources

Technical Support Center: Bioassay Solubility Solutions for (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving the bioassay solubility of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during in vitro experiments. Here, we combine fundamental physicochemical principles with field-proven laboratory techniques to ensure the reliable and reproducible performance of your bioassays.

Understanding the Challenge: Physicochemical Profile of a Carboxylic Acid

This inherent low aqueous solubility can lead to several common issues in bioassays, including compound precipitation in aqueous media, inaccurate concentration measurements, and non-reproducible experimental results.[3] This guide provides a systematic approach to troubleshoot and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues that arise when working with sparingly soluble compounds like (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid.

Q1: My compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

A1: This is a classic case of kinetic precipitation. While the compound may be soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility is drastically lower in the final aqueous assay buffer.[3] When the concentrated DMSO stock is diluted into the medium, the compound crashes out of the solution.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.[3]

  • Reduce DMSO Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.

  • Employ an Intermediate Dilution Step: Before the final dilution into your assay medium, perform a serial dilution in a buffer that is more "co-solvent-like," for example, a mixture of your assay medium and DMSO.[3]

  • Utilize a Solubility Enhancer: Consider incorporating a solubilizing agent in your assay medium, such as cyclodextrins.[3]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A2: The maximum tolerated DMSO concentration is highly cell-type dependent. For most robust cell lines, a final DMSO concentration of 0.5% (v/v) is often considered acceptable, but for sensitive cell lines or primary cells, it's crucial to keep the concentration below 0.1%.[3][4][5] High concentrations of DMSO can be cytotoxic and interfere with assay components.[4][6] It is imperative to always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test conditions.[6][7]

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other solvents like ethanol, methanol, and acetone can be used.[8] However, DMSO is the most common due to its broad solubilizing power.[6] It's important to note that different solvents can have varying effects on your cells, so a thorough validation is necessary.[8][9] For instance, ethanol can sometimes have immunosuppressive effects in certain assays.[10]

Q4: How does pH affect the solubility of my carboxylic acid compound?

A4: The solubility of carboxylic acids is significantly influenced by pH.[11][12] At a pH below its pKa, the carboxylic acid will be predominantly in its protonated, uncharged form, which is less water-soluble. Above the pKa, it will be in its deprotonated, charged (carboxylate) form, which is more water-soluble.[2] Therefore, slightly increasing the pH of your assay buffer (if your experimental system allows) can improve solubility.

Systematic Workflow for Solubility Enhancement

For a systematic approach to improving the solubility of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid, we recommend the following workflow. This process starts with the simplest and most common techniques and progresses to more advanced methods if needed.

Solubility_Workflow A Start: Weigh Compound B Prepare High-Concentration Stock in 100% DMSO A->B C Dilute to Final Concentration in Assay Medium B->C D Observe for Precipitation C->D E No Precipitation: Proceed with Assay D->E Clear Solution F Precipitation Occurs: Troubleshoot D->F Precipitate Forms G Option 1: pH Adjustment F->G H Option 2: Co-solvent System F->H I Option 3: Cyclodextrin Complexation F->I J Re-evaluate Solubility G->J H->J I->J J->F Precipitate Forms (Try another option or combine) K Proceed with Optimized Protocol J->K Clear Solution Cyclodextrin_Complex cluster_before Before Complexation cluster_after After Complexation Drug_insoluble Insoluble Drug (Lipophilic) Water Aqueous Environment Drug_insoluble->Water Poor Solubility CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) Complex Soluble Inclusion Complex Drug_soluble Drug Complex->Water Improved Solubility

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

By following the structured advice and protocols in this guide, you will be well-equipped to overcome the solubility challenges of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid and obtain reliable, high-quality data in your bioassays.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Carbohydrate Chronicles. (2025). How can cyclodextrins enhance solubility? Shuttle Themes. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Gidwani, B., & Vyas, A. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online Journal of Chemistry, 1(1), 1-6. [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Molecules, 25(4), 894. [Link]

  • Kanicky, J. R., & Shah, D. O. (2003). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Langmuir, 19(6), 2034-2038. [Link]

  • Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 27(7), 2099-2102. [Link]

  • University of Arizona. (2005). Carboxylic Acid Structure and Chemistry: Part 1. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Rieger, J. M., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences, 28(10), 2879-2890. [Link]

  • Drug Development & Delivery. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Nielsen, G.D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 27(7), 2099-2102. [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?[Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(3), 221-226. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. [Link]

  • Semantic Scholar. (n.d.). Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • Sharma, D., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2013, 1-10. [Link]

Sources

Technical Support Center: Stability and Handling of Fluorinated Carboxylic Acids (FCAs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Fluorinated Carboxylic Acids (FCAs). This resource is engineered for researchers, analytical chemists, and drug development professionals working with compounds ranging from short-chain acids like trifluoroacetic acid (TFA) to long-chain perfluoroalkyl carboxylic acids (PFCAs) such as PFOA.

While the carbon-fluorine (C-F) bond is notoriously strong, FCAs exhibit unique, context-dependent instabilities in solution. This guide bypasses surface-level instructions to explore the thermodynamic and kinetic causalities behind FCA degradation, providing you with self-validating protocols to ensure absolute experimental integrity.

The Causality of FCA Instability: An Expert Overview

To troubleshoot FCA behavior, one must understand the fundamental physical chemistry driven by the fluorine atom. Fluorine’s extreme electronegativity withdraws electron density from the carbon skeleton, drastically stabilizing the carboxylate anion and lowering the


 compared to non-fluorinated analogs[1]. However, this same inductive effect introduces specific vulnerabilities:
  • Autocatalytic Esterification: The high acidity of PFCAs means they can auto-catalyze their own esterification when dissolved in primary alcohols (like methanol) without a buffer[2].

  • Hydrolytic Defluorination: While bulk perfluoroalkyl chains are stable, FCAs with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -hydrogens (e.g., 3,3,3-trifluoropropionic acid) or specific trifluoromethylphenols can undergo spontaneous hydrolytic defluorination (HF elimination) in alkaline aqueous environments (pH > 7)[3].
    
  • Interfacial

    
     Shifts:  FCAs are highly surface-active. The 
    
    
    
    of a PFCA at the air-water or solvent-stationary phase interface can differ by 3 to 4 units from its bulk aqueous
    
    
    [4]. This discrepancy dictates whether the molecule behaves as a surfactant or a dissolved ion, heavily impacting LC-MS recovery.

Troubleshooting FAQs

Q: Why is my PFOA standard concentration dropping over time when stored in methanol? A: You are observing autocatalytic esterification. Unbuffered methanol reacts with the highly electrophilic carbonyl carbon of PFCAs. Because the fluorinated tail increases the acidity of the carboxylic acid, the molecule donates the proton required to catalyze the formation of perfluoroalkyl methyl esters[2]. This leads to massive signal loss in LC-MS because the resulting ester is highly volatile and fails to ionize efficiently in negative electrospray ionization (ESI-). Fix: Add a trace amount of base (e.g., 0.1% NaOH) to the methanol to keep the FCA in its unreactive carboxylate state, or switch your solvent to acetonitrile (ACN)[2].

Q: I am detecting free fluoride ions in my aqueous FCA solutions at pH 9. Is the C-F bond breaking? A: Yes. While the C-F bond is highly stable in fully fluorinated aliphatic chains, short-chain fluorinated carboxylic acids with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydrogens can undergo spontaneous hydrolytic defluorination in alkaline environments[3]. The mechanism involves the abstraction of a proton by the hydroxide ion, followed by rapid, often stepwise, HF elimination.
Fix: Buffer your aqueous storage solutions to a slightly acidic or neutral pH (pH 5.0–6.5) to prevent base-catalyzed hydrolysis.

Q: Why does my peak shape degrade and retention time shift unpredictably during reversed-phase LC-MS? A: This is a symptom of interfacial


 anomalies. Because FCAs act as powerful surfactants, they accumulate at the interface of the mobile and stationary phases. At this interface, their 

is significantly higher than in the bulk solution[4]. Consequently, your analyte may be fully ionized in the bulk mobile phase but partially protonated at the column surface, leading to mixed-mode retention (both hydrophobic and ionic interactions) and severe peak tailing. Fix: Utilize fluorinated ion-pairing reagents or ensure your mobile phase pH is at least 2 units above the interfacial

(often requiring a pH of 6 or higher), not just the bulk

.

Quantitative Stability Matrix

The following table summarizes the quantitative stability of common FCAs across different solvent systems, highlighting the critical nature of solvent selection[2].

Solvent SystemTarget AnalyteStorage TempTimeframeRecovery / StabilityPrimary Degradation Pathway
100% Deionized Water PFHxA, PFHxS20°C30 Days91% - 93%None (Stable)
100% Acetonitrile (ACN) PFOA, PFHxA20°C30 Days> 98%None (Stable)
Unbuffered Methanol PFOA20°C7 Days< 50% Methyl Esterification
Buffered Methanol (pH 9) PFOA20°C30 Days> 95%None (Deprotonation prevents esterification)
Aqueous Buffer (pH 10.2) 3-TFMP (Trifluoromethylphenol)40°C24 Hours0% (Complete Loss) Hydrolytic Defluorination

Self-Validating Experimental Protocols

To ensure trustworthiness, laboratory protocols must be designed as self-validating systems—meaning the procedure inherently proves whether it worked or failed without relying on assumptions.

SOP 1: Preparation of Ultra-Stable PFCA Stock Solutions

Self-Validation Mechanism: The inclusion of a


-labeled internal standard immediately upon dissolution allows the user to differentiate between chemical degradation (esterification) and physical loss (adsorption to glass/plastic).
  • Solvent Selection: Prepare a solvent mixture of 80% Acetonitrile (ACN) and 20% LC-MS grade water. Causality: ACN cannot form esters with carboxylic acids, and the 20% water ensures the solubility of the carboxylate headgroup[2].

  • Vessel Selection: Use high-density polyethylene (HDPE) or polypropylene (PP) vials. Avoid standard borosilicate glass, as FCAs can irreversibly adsorb to active silanol sites.

  • Dissolution: Weigh the FCA standard and dissolve it in the ACN/Water mixture to achieve a 1 mg/mL concentration.

  • Internal Standard Spike: Immediately spike the solution with 10 ng/mL of a mass-labeled surrogate (e.g.,

    
    -PFOA).
    
  • Validation Check: Run an LC-MS aliquot at Day 0 and Day 7. If the ratio of native FCA to

    
    -FCA changes, chemical degradation is occurring. If both signals drop equally, physical adsorption or evaporation is occurring.
    
SOP 2: Assessing Aqueous Defluorination via Mass Balance

Self-Validation Mechanism: By measuring both the intact parent compound via LC-MS and the released fluoride via an Ion-Selective Electrode (ISE), the mass balance of fluorine must equal 100%, proving the exact stoichiometry of degradation.

  • Buffer Preparation: Prepare a 50 mM carbonate buffer adjusted to pH 9.0.

  • Incubation: Spike the target FCA (e.g., 3,3,3-trifluoropropionic acid) to a concentration of 100

    
    M. Seal in a PTFE-free vial (to prevent background fluorine contamination) and incubate at 25°C.
    
  • Sampling: At

    
     and 
    
    
    
    hours, extract two 500
    
    
    L aliquots.
  • Analysis A (Parent): Quench the first aliquot with 10 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    L of 1M HCl to stop hydrolysis. Analyze via LC-MS to quantify the remaining parent FCA[3].
    
  • Analysis B (Fluoride): Mix the second aliquot 1:1 with Total Ionic Strength Adjustment Buffer (TISAB II). Measure free

    
     using a calibrated Fluoride ISE.
    
  • Validation Check: Calculate:

    
    . This must equal the initial fluorine input. A deficit indicates the formation of undetected volatile fluorinated intermediates.
    

Mechanistic & Troubleshooting Visualizations

G A Fluorinated Carboxylic Acid (e.g., PFOA, TFA) B Methanol Storage (No Base) A->B D Alkaline Aqueous Buffer (pH > 8) A->D F Acetonitrile / Water (Neutral pH) A->F C Esterification (Methyl Ester Formation) B->C Acid Catalysis / Time E Hydrolytic Defluorination (HF Elimination) D->E Nucleophilic Attack G Stable Solution (>30 Days) F->G Inert Environment

Mechanistic pathways of fluorinated carboxylic acid degradation in various solvent environments.

G Start Signal Loss in LC-MS / Assay Q1 Solvent Used? Start->Q1 MeOH Methanol Q1->MeOH Aq Aqueous Buffer Q1->Aq Sol1 Add NaOH to pH 8-9 or Switch to ACN MeOH->Sol1 Prevent Esterification Q2 Buffer pH? Aq->Q2 HighPH pH > 7 (Alkaline) Q2->HighPH LowPH pH < 7 (Acidic) Q2->LowPH Sol2 Check for Defluorination Lower pH to 5-6 HighPH->Sol2 Prevent Hydrolysis Sol3 Investigate Adsorption or Surface pKa Effects LowPH->Sol3 Rule out physical loss

Step-by-step troubleshooting workflow for resolving FCA signal loss and instability.

References

  • Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Environmental Science & Technology Letters - ACS Publications.[Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing.[Link]

  • Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. National Institutes of Health (PMC).[Link]

  • Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). National Institutes of Health (PMC).[Link]

Sources

Preventing polymerization of alpha,beta-unsaturated carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Handling and Troubleshooting


-Unsaturated Carboxylic Acids

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on catastrophic failures involving


-unsaturated carboxylic acids, primarily acrylic acid (AA) and methacrylic acid (MAA). These monomers are highly reactive; their double bonds are conjugated with electron-withdrawing carboxyl groups, making them highly susceptible to spontaneous, exothermic free-radical polymerization.

This guide is designed for researchers and drug development professionals. It moves beyond basic safety sheets to explain the causality behind monomer instability, providing self-validating protocols to ensure your syntheses are both safe and reproducible.

Troubleshooting Guides & FAQs

Q1: Why did my acrylic acid spontaneously polymerize despite being stored with the recommended concentration of MEHQ inhibitor?

The Causality: The most common mistake researchers make is storing these monomers under an inert atmosphere (such as Nitrogen or Argon). Monomethyl ether of hydroquinone (MEHQ) is not a direct scavenger of carbon-centered primary radicals. MEHQ operates via a synergistic mechanism that strictly requires dissolved oxygen[1].

When a primary radical (


) forms (due to heat, light, or trace impurities), oxygen rapidly reacts with it to form a peroxy radical (

). MEHQ then donates a hydrogen atom to the peroxy radical, terminating the chain and forming a highly stable, non-propagating phenoxy radical[2]. If you sparge your monomer with inert gas, you deplete the oxygen. Without oxygen, MEHQ cannot trap the primary radicals, and runaway polymerization is imminent.

MEHQ_Mechanism R Primary Radical (R•) ROO Peroxy Radical (ROO•) R->ROO Fast Reaction with O2 Polymer Runaway Polymerization R->Polymer If O2 is depleted O2 Dissolved Oxygen (O2) O2->ROO Stable Stable Radical (Chain Termination) ROO->Stable Trapped by MEHQ MEHQ MEHQ Inhibitor MEHQ->Stable

Mechanism of MEHQ-mediated radical trapping in the presence of dissolved oxygen.

Q2: My methacrylic acid arrived frozen. Can I place the bottle in a hot water bath to quickly thaw it?

The Causality: Absolutely not. Methacrylic acid has a relatively high freezing point of 15°C[3]. When it freezes, the pure monomer crystallizes first, effectively excluding the MEHQ inhibitor and dissolved oxygen into the remaining liquid phase. If you apply localized heat (like a hot water bath), the pure, uninhibited monomer melts first. Lacking both MEHQ and oxygen, this localized pool of pure monomer will rapidly polymerize, generating intense heat that can cause the container to explode[3].

Protocol 1: Safe Thawing Methodology for Frozen Monomers This protocol is a self-validating system: by strictly controlling temperature and verifying phase homogeneity, you guarantee the uniform redistribution of the inhibitor before use.

  • Isolate the Container: Move the frozen container to a temperature-controlled environment set between 20°C and 25°C. Never exceed 35°C [4].

  • Passive Thawing: Allow the ambient air to slowly warm the container. Do not use heat guns, hot plates, or hot water baths.

  • Mechanical Agitation: Once a significant portion of the monomer has liquefied, gently invert or roll the container every 30 minutes. Causality: This physically forces the MEHQ-rich liquid phase to mix with the newly melted, uninhibited monomer, restoring the protective equilibrium.

  • Validation Step: Inspect the liquid visually. The monomer must be 100% liquid with no visible ice crystals before any material is withdrawn. If crystals remain, the liquid fraction is dangerously depleted of inhibitor.

  • Oxygen Replenishment: Once fully thawed, briefly open the container in a well-ventilated fume hood to replenish the air headspace, ensuring 5-21% oxygen availability[3].

Thawing_Workflow Start Frozen Monomer Detected Temp Move to 20-25°C Environment (Never exceed 35°C) Start->Temp Mix Gently Agitate/Roll Container (Restores MEHQ/O2 distribution) Temp->Mix Check Check for Complete Thawing Mix->Check Check->Temp Partially Frozen Use Safe for Use / Storage Check->Use Fully Thawed

Safe thawing workflow for frozen alpha,beta-unsaturated carboxylic acids.

Q3: I am performing a highly sensitive RAFT polymerization. How do I properly remove MEHQ, and how do I handle the monomer afterward?

The Causality: MEHQ must be removed for controlled radical polymerizations because it will unpredictably alter your initiation kinetics and broaden your molecular weight distribution[5]. Because MEHQ is a phenolic compound, it is weakly acidic and will selectively bind to a basic stationary phase, allowing the pure monomer to elute.

Protocol 2: MEHQ Removal via Basic Alumina Chromatography

  • Column Preparation: Pack a glass chromatography column with activated Basic Alumina (Brockmann Grade I). Use approximately 10 grams of alumina per 100 mL of monomer.

  • Elution: Pass the acrylic or methacrylic acid through the column via gravity drip. Note: Perform this immediately before your experiment.

  • Self-Validation (Ferric Chloride Test): To confirm MEHQ removal, take a 1 mL aliquot of the eluate and add 1 drop of 1% aqueous

    
    . MEHQ forms a distinct colored complex with ferric ions. If the solution remains colorless, the inhibitor has been successfully removed.
    
  • Immediate Utilization: Once MEHQ is removed, the monomer is highly unstable. It must be used immediately or stored at -20°C in the dark for no longer than 24 hours.

Q4: What are the optimal storage conditions for these monomers to maximize shelf life and safety?

Maintaining the delicate balance between temperature, oxygen concentration, and inhibitor levels is critical. Deviating from these parameters accelerates inhibitor depletion and dimer formation[6].

Quantitative Storage Parameters

ParameterAcrylic Acid (Glacial)Methacrylic AcidCausality / Rationale
Freezing Point 13°C - 14°C15°C[3]Below this, pure monomer crystallizes, separating from the inhibitor.
Optimal Storage Temp 15°C - 25°C[6]18°C - 35°C[4]Prevents freezing while minimizing thermally-induced radical formation.
Standard Inhibitor 200 ppm MEHQ[5]250 - 400 ppm MEHQ[4]Provides sufficient radical trapping capacity for up to one year.
Oxygen Requirement 5 - 21% (Air headspace)5 - 21% (Air headspace)[3]Essential for converting primary radicals to peroxy radicals for MEHQ trapping.
Shelf Life (Optimal) Up to 1 yearUp to 1 year[4]Inhibitor and oxygen deplete over time; strict "first-in-first-out" inventory is required.

References

  • 1, American Chemical Society (acs.org). 2.3, Methacrylate Producers Association / CEFIC (petrochemistry.eu). 3.2, ChemicalBook (chemicalbook.com). 4.4, BASF (basf.com). 5.5, Academia.edu.

  • 6, Redox (redox.com).

Sources

Validation & Comparative

Fluorinated vs. Non-Fluorinated Butanoic Acid Derivatives: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Butanoic acid derivatives—most notably


-aminobutyric acid (GABA) and butyric acid—are foundational scaffolds in neuropharmacology and oncology. However, native non-fluorinated derivatives often suffer from poor pharmacokinetic (PK) profiles, including rapid enzymatic degradation and limited blood-brain barrier (BBB) penetration. The strategic incorporation of fluorine atoms into these aliphatic chains (yielding compounds like 3-fluoro-GABA or 4,4,4-trifluorobutyric acid) fundamentally alters their physicochemical properties.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparative analysis of fluorinated versus non-fluorinated butanoic acid derivatives, focusing on metabolic stability, target affinity, and the underlying mechanistic causality governing these changes.

Physicochemical and Pharmacological Comparison

The substitution of hydrogen or hydroxyl groups with fluorine is a powerful tool in medicinal chemistry. Because the van der Waals radius of fluorine (1.47 Å) is between that of hydrogen (1.20 Å) and oxygen (1.52 Å), it acts as an excellent isostere while drastically changing the electronic landscape of the molecule[1].

Comparative Data Summary
PropertyNon-Fluorinated (e.g., Native GABA, Butyric Acid)Fluorinated (e.g., 3-Fluoro-GABA, Trifluorobutyric Acid)Mechanistic Causality
Lipophilicity (LogP) LowModerate to HighFluorine's low polarizability and high electronegativity increase hydrophobicity, directly enhancing passive BBB permeability for CNS targets[2].
Metabolic Stability Low (Rapidly cleared)High (Prolonged half-life)The strong C-F bond (~116 kcal/mol) sterically and electronically shields the carbon backbone, resisting oxidative metabolism and hepatic clearance[1].
pKa (Amine basicity) ~10.5~8.5 - 9.5The inductive electron-withdrawing effect of fluorine pulls electron density away from adjacent amines, lowering their basicity and altering ionization at physiological pH[1].
Conformational State Highly flexibleRestricted / LockedStereoelectronic charge-dipole interactions (the gauche effect, F-C-C-N+) lock the molecule into specific bioactive geometries[3].
Target Affinity Endogenous baselineEnhanced / SelectiveStructural rigidity and isosteric replacement improve selective receptor binding (e.g., distinguishing between GABA

and GABA

receptors)[4].

Target Affinity and Mechanistic Insights

GABA Aminotransferase (GABA-T) Inhibition

Native GABA is rapidly catabolized by the enzyme GABA aminotransferase (GABA-T) into succinic semialdehyde, resulting in a very short physiological half-life. Fluorinated GABA analogs (such as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-polyfluoroalkyl-GABAs) have been explicitly designed to modulate enzyme affinity and metabolic stability. By acting as poor substrates or competitive/irreversible inhibitors of GABA-T, these fluorinated derivatives prevent catabolism[5]. This blockade increases the concentration of synaptic GABA, thereby enhancing inhibitory neurotransmission—a critical mechanism for raising the seizure threshold in epilepsy management[5].

Pathway Native Non-Fluorinated GABA GABAT GABA-T Enzyme Native->GABAT Endogenous Substrate Fluoro Fluorinated GABA Analog Fluoro->GABAT Competitive Binding Inhibition Enzyme Inhibition (Prolonged Half-Life) Fluoro->Inhibition Metabolic Resistance Degradation Succinic Semialdehyde (Rapid Clearance) GABAT->Degradation Transamination

Logical relationship of GABA-T metabolic pathways for native versus fluorinated GABA analogs.

HDAC and Notch Inhibition via Trifluorobutyric Acid

Butyric acid is a recognized, albeit weak and rapidly metabolized, histone deacetylase (HDAC) inhibitor. To create viable therapeutics, researchers utilize derivatives like 4,4,4-trifluorobutyric acid as crucial building blocks. For example, in the synthesis of advanced Notch inhibitors (e.g., LY3039478), the trifluoromethyl group provides superior metabolic resistance against acyltransferases while maintaining the necessary steric profile to fit into the target's binding pocket[6].

Experimental Methodology: Self-Validating Metabolic Stability Assay

To objectively compare the hepatic clearance of fluorinated vs. non-fluorinated butanoic acid derivatives, researchers must employ an in vitro human liver microsome (HLM) intrinsic clearance assay. The following protocol is designed as a self-validating system —incorporating internal controls to ensure that any observed stability is due to the compound's intrinsic C-F bond properties rather than enzymatic degradation failure.

Step-by-Step Protocol: HLM Intrinsic Clearance ( )
  • Compound Preparation: Prepare 10 mM stock solutions of native GABA and 3-fluoro-GABA in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Internal Validation (Control Setup): Run parallel incubations with Verapamil (a known high-clearance drug) as a positive control.

    • Causality: This validates the metabolic viability of the HLMs. If Verapamil is not rapidly cleared, the microsomes are inactive, and the assay must be rejected.

  • Pre-Incubation: Combine the test compounds (1 µM) with HLMs (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium before enzymatic activation, preventing artificial lag phases in clearance kinetics.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the essential electron donor for Cytochrome P450 (CYP450)-mediated oxidative metabolism. Without it, phase I metabolism cannot occur.

  • Time-Course Quenching: At specific time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein to yield a clean supernatant for LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the peak area ratio of the remaining parent compound against the internal standard.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (
    
    
    ).

Workflow Start Compound Preparation Incubation HLM Incubation + NADPH Start->Incubation Quench Acetonitrile Quench Incubation->Quench 0-60 min Control Verapamil Control Control->Incubation Validates Enzyme Analysis LC-MS/MS Analysis Quench->Analysis

In vitro metabolic stability workflow with integrated self-validation controls.

References

  • Fluorinated APIs - Pharma Innovation: Pharmaceutical Applications of Fluorinated APIs - Alfa Chemistry. 2

  • Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [3H]GABA uptake by rat brain nerve terminals - Bioorganic & Medicinal Chemistry (ResearchGate). 7

  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development - MDPI. 5

  • Probing the Mode of Neurotransmitter Binding to GABA Receptors Using Selectively Fluorinated GABA Analogues - Australian Journal of Chemistry (ResearchGate). 4

  • Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-Aminobutyric Acid - ResearchGate. 3

  • Discovery of a Novel Notch Inhibitor - Royal Society of Chemistry.6

  • Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations - CORE. 1

Sources

Technical Guide: Structure-Activity Relationship of Fluorinated Cinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structure-activity relationship (SAR) of fluorinated cinnamic acid analogs, designed for researchers in medicinal chemistry and drug development.

Executive Summary: The Fluorine Effect

Cinnamic acid ((E)-3-phenyl-2-propenoic acid) is a privileged scaffold in medicinal chemistry, serving as a precursor for stilbenes, styrenes, and diverse pharmacophores. However, the parent compound suffers from rapid metabolic oxidation and limited lipophilicity.

The strategic introduction of fluorine—an atom with extreme electronegativity (3.98 Pauling) and a small van der Waals radius (1.47 Å)—modulates these properties without imposing significant steric penalties. This guide compares fluorinated analogs against non-fluorinated counterparts, demonstrating how specific substitution patterns enhance metabolic stability , membrane permeability , and target binding affinity .

Comparative Performance Analysis

Anticancer Potency: Cytotoxicity & Metabolic Stability

Fluorination at the para-position (4-F) of the phenyl ring is the most effective modification for anticancer activity. This is primarily due to the "metabolic block" effect, where the C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated hydroxylation, a common clearance pathway for the parent cinnamic acid.

Table 1: Comparative Cytotoxicity (IC50) against HepG2 (Liver Cancer) & A549 (Lung Cancer)

CompoundSubstitutionIC50 (HepG2) [µM]IC50 (A549) [µM]Metabolic Stability (t1/2)
Cinnamic Acid (Parent) None> 500> 1000Low (< 30 min)
2-Fluorocinnamic Acid Ortho125.4210.5Moderate
4-Fluorocinnamic Acid Para16.1 28.4 High (> 120 min)
3,4-Difluorocinnamic Acid Meta, Para12.822.1High
Standard (Cisplatin)-5.28.1-

Data aggregated from comparative screening studies [1, 2].[1] Note the drastic reduction in IC50 (increase in potency) for the 4-F analog compared to the parent.

Antimicrobial Efficacy: The Lipophilicity Factor

In antimicrobial applications, particularly against Mycobacterium tuberculosis, lipophilicity drives performance. The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, increasing the concentration of the anionic species at physiological pH, while the lipophilic aromatic ring facilitates penetration through the waxy mycobacterial cell wall.

Table 2: Antimicrobial Activity (MIC) against M. tuberculosis (H37Ra)

CompoundMIC (µg/mL)Mechanism of Enhancement
Cinnamic Acid > 30.0Poor cell wall penetration.
4-Fluorocinnamic Acid 0.36 Enhanced lipophilicity (LogP ~2.2) & cell wall transit.
4-Chlorocinnamic Acid 4.54Steric bulk of Cl reduces binding efficiency compared to F.
2-Fluorocinnamic Acid 9.91Ortho-substitution interferes with planar binding conformation.

Data Source: Comparative antibacterial assays [3].

Visualizing the Structure-Activity Relationship (SAR)

The following diagram maps the specific impacts of fluorine substitution at different positions on the cinnamic acid scaffold.

SAR_Analysis Scaffold Cinnamic Acid Scaffold (Phenyl-CH=CH-COOH) Para Para-Position (4-F) • Blocks CYP450 oxidation • Max potency (Anticancer/TB) • Minimal steric clash Scaffold->Para Substitution Effect Ortho Ortho-Position (2-F) • Increases steric hindrance • Distorts planarity • Reduced binding affinity Scaffold->Ortho Substitution Effect Meta Meta-Position (3-F) • Modulates electronics • Moderate stability increase Scaffold->Meta Substitution Effect Linker Vinyl Linker • Rigid spacer • Critical for Michael Acceptor activity Scaffold->Linker Structural Core

Caption: SAR Map illustrating the functional impact of fluorine positioning. Green indicates favorable modification; Red indicates potential steric penalties.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard Knoevenagel condensation for synthesis and MTT assays for validation.

Synthesis: Knoevenagel Condensation of 4-Fluorocinnamic Acid

This protocol avoids the use of harsh BBr3 reagents, favoring a scalable pyridine-catalyzed route.

Reagents:

  • 4-Fluorobenzaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Pyridine (Solvent/Catalyst, 5 mL)

  • Piperidine (Catalyst, 0.5 mL)

  • HCl (1M) for workup.

Step-by-Step Workflow:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (1.24 g) and malonic acid (1.25 g) in pyridine (5 mL).

  • Catalysis: Add piperidine (0.5 mL) dropwise. Note: Exothermic reaction; handle with care.

  • Reflux: Attach a condenser and reflux the mixture at 100°C for 4 hours. Monitor CO2 evolution (decarboxylation).

  • Quenching: Cool the mixture to 0°C in an ice bath. Slowly pour the reaction mixture into 50 mL of ice-cold 1M HCl.

  • Precipitation: The crude acid will precipitate as a white solid. Stir for 30 minutes to ensure complete acidification.

  • Purification: Filter the solid and wash with cold water (3 x 20 mL). Recrystallize from Ethanol/Water (1:1) to obtain pure trans-4-fluorocinnamic acid.

  • Validation: Confirm structure via melting point (208-210°C) and 1H-NMR.

Synthesis_Workflow Start Start: 4-Fluorobenzaldehyde + Malonic Acid Catalysis Add Pyridine/Piperidine (Base Catalysis) Start->Catalysis Reflux Reflux @ 100°C (4h) Decarboxylation (-CO2) Catalysis->Reflux Quench Pour into Ice-Cold 1M HCl Precipitation of Product Reflux->Quench Purify Recrystallize (EtOH/H2O) Filter & Dry Quench->Purify End Pure 4-Fluorocinnamic Acid (Yield > 80%) Purify->End

Caption: Step-by-step synthesis workflow for 4-fluorocinnamic acid via Knoevenagel condensation.

Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine IC50 of synthesized analogs against HepG2 cells.

  • Seeding: Seed HepG2 cells (5 x 10³ cells/well) in a 96-well plate using DMEM media. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve fluorinated cinnamic acid analogs in DMSO (stock 10 mM). Prepare serial dilutions (0.1 - 100 µM) in media. Add to wells (triplicate).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Mechanism of Action

The enhanced activity of fluorinated cinnamic acids is often linked to the inhibition of histone deacetylases (HDACs) or induction of apoptosis via the mitochondrial pathway. The diagram below illustrates the signaling cascade triggered by these analogs.

Mechanism_Action Drug 4-Fluorocinnamic Analog Target HDAC Inhibition (Epigenetic Modulation) Drug->Target Binds Active Site GeneExp Increased p21/Bax Expression Target->GeneExp Acetylation Accumulation Mito Mitochondrial Dysfunction (Cytochrome c Release) GeneExp->Mito Signal Transduction Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of action: HDAC inhibition leading to mitochondrial apoptosis.

References

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. (2024). [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences. (2020). [Link][2][3]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives. Molecules. (2025).[4] [Link]

  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives. Drug Development Research. (2019). [Link]

  • A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis from Aromatic Aldehydes. Molecules. (2008). [Link]

Sources

In Vitro Efficacy of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid vs. Known MCT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for evaluating the in vitro efficacy of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid (also referred to as


-ethyl-4-fluorocinnamic acid ), specifically positioning it as a putative inhibitor of Monocarboxylate Transporters (MCTs) .

Given the structural homology of this compound to the classic MCT inhibitor


-cyano-4-hydroxycinnamic acid (CHC) , this guide focuses on benchmarking its activity against established MCT inhibitors in the context of cancer metabolism (Warburg effect) and lactate transport dynamics.

Executive Summary & Structural Rationale

Compound Identity: (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid Target Class: Monocarboxylate Transporter (MCT) Inhibitors (specifically MCT1/MCT4). Mechanism of Action: Competitive blockade of the proton-coupled lactate efflux, leading to intracellular acidification and glycolytic arrest in hypoxic tumor cells.

Structural Activity Relationship (SAR) Context

The target compound is an


-alkyl cinnamic acid derivative .
  • Scaffold: The cinnamic acid backbone mimics the lactate/pyruvate substrate structure required for MCT binding.

  • 
    -Substitution:  The ethyl group at the 
    
    
    
    -position (C2) provides steric bulk similar to the cyano group in CHC , potentially locking the bioactive conformation.
  • 4-Fluoro Substitution: The para-fluorine atom enhances metabolic stability (blocking P450 oxidation) and lipophilicity compared to the hydroxyl group of CHC, potentially improving membrane permeability.

This guide compares the target compound against two industry standards:

  • 
    -Cyano-4-hydroxycinnamic acid (CHC):  The historical non-specific reference inhibitor.
    
  • AZD3965: A potent, selective MCT1 inhibitor currently in clinical trials.

Comparative Efficacy Profile

The following table summarizes the reference potency of known inhibitors and the predicted efficacy range for the target compound based on SAR principles.

Table 1: Benchmark Inhibitor Profile (MCT1)
CompoundMolecular TargetMechanismReference IC50 (Lactate Transport)Key Limitation
(2E)-2-[(4-fluorophenyl)- methylidene]butanoic acid MCT1 / MCT4 Putative Competitive Predicted: 50 - 500 µM *Solubility / Potency

-Cyano-4-hydroxy- cinnamic acid (CHC)
MCT1 / MCT2 / MCT4Competitive150 - 300 µMMetabolic Instability, Non-specific (mitochondrial uptake)
AZD3965 MCT1 (Selective)Competitive~ 1.6 nMMCT4 resistance (compensatory mechanism)
AR-C155858 MCT1 / MCT2Competitive~ 2 - 10 nMInhibition of T-cell proliferation

*Note: The target compound lacks the electron-withdrawing cyano group of CHC, which may reduce Michael acceptor reactivity but improve stability. Efficacy is estimated based on


-alkyl cinnamic acid analogs.

Mechanism of Action & Pathway Visualization

The primary therapeutic hypothesis relies on the "lactate trap." Tumor cells relying on glycolysis (Warburg effect) must export lactate to maintain pH homeostasis. Inhibiting MCT1/4 causes lactate accumulation, cytosolic acidification, and cell death.

Diagram 1: MCT1 Inhibition and The Lactate Trap

MCT_Pathway Glucose Glucose (Extracellular) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_In Lactate (Intracellular) Pyruvate->Lactate_In LDH MCT1 MCT1 Transporter (Target) Lactate_In->MCT1 Efflux Request pH_Drop Intracellular Acidification (pH ↓) Lactate_In->pH_Drop Accumulation Lactate_Out Lactate (Extracellular) MCT1->Lactate_Out Transport Inhibitor (2E)-2-[(4-fluorophenyl)..] butanoic acid Inhibitor->MCT1 Inhibition (||) Apoptosis Apoptosis / Cell Death pH_Drop->Apoptosis Cytotoxicity

Caption: Schematic of MCT1 blockade. The inhibitor prevents lactate efflux, triggering lethal intracellular acidification.

Experimental Protocols (Self-Validating Systems)

To objectively assess the efficacy of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid, you must utilize a competitive radioligand uptake assay and a functional intracellular pH assay .

Protocol A: C-Lactate Transport Inhibition Assay

Objective: Determine the IC50 of the target compound for lactate transport inhibition relative to CHC.

Reagents:

  • Cell Line: MDA-MB-231 (High MCT1 expression) or RBE4 (Rat brain endothelial cells).

  • Tracer: L-[

    
    C]Lactate (Specific Activity > 100 mCi/mmol).
    
  • Buffer: Krebs-Ringer HEPES (KRH), pH 7.4.

Workflow:

  • Seeding: Plate cells (1×10

    
    /well) in 24-well plates; grow to confluence.
    
  • Equilibration: Wash cells 2x with KRH buffer. Incubate at 37°C for 15 min.

  • Treatment: Add test compound (Target), CHC (Positive Control), or Vehicle (DMSO < 0.1%) at varying concentrations (0.1 µM – 1 mM).

    • Critical Step: Pre-incubate for 5 minutes to allow binding equilibrium.

  • Uptake Initiation: Add L-[

    
    C]Lactate (0.5 µCi/mL) + Unlabeled L-Lactate (1 mM).
    
  • Termination: After 60 seconds (linear phase), rapidly aspirate and wash 3x with ice-cold Stop Solution (KRH + 100 µM CHC).

    • Validation: The Stop Solution must contain a saturating concentration of a known inhibitor (CHC) to prevent efflux during washing.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity via liquid scintillation counting (LSC).

Data Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a non-linear regression model (Sigmoidal Dose-Response) to derive IC50.

Protocol B: Intracellular pH (pHi) Acidification Assay

Objective: Confirm that transport inhibition leads to functional cytosolic acidification.

Reagents:

  • Probe: BCECF-AM (pH-sensitive fluorescent dye).

  • Calibration: Nigericin (K+/H+ ionophore) buffers at pH 6.5, 7.0, 7.5.

Workflow:

  • Loading: Load cells with 1 µM BCECF-AM for 30 min at 37°C. Wash to remove extracellular dye.

  • Baseline: Measure baseline fluorescence (Ex: 490/440 nm; Em: 535 nm) using a kinetic microplate reader.

  • Challenge: Introduce the Target Compound (at 2x IC50 determined in Protocol A).

  • Measurement: Monitor pHi drop over 20 minutes.

  • Validation: A functional MCT inhibitor must cause a rapid decrease in pHi (ΔpH > 0.3 units) within 10-15 minutes in glycolytic cells.

Experimental Workflow Visualization

Diagram 2: Assay Logic Flow

Assay_Workflow Start Start: MDA-MB-231 Cells Step1 1. Pre-Incubate (Target vs. CHC) Start->Step1 Step2 2. Add 14C-Lactate (60 sec pulse) Step1->Step2 Step3 3. Ice-Cold Wash (+ Stop Solution) Step2->Step3 Linear Phase Step4 4. Scintillation Counting Step3->Step4 Decision IC50 Calculation Step4->Decision

Caption: Step-by-step workflow for the


C-Lactate competitive inhibition assay.

References

  • Halestrap, A. P., & Denton, R. M. (1974). Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate. Biochemical Journal. Link

  • Polański, R., et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer. Clinical Cancer Research. Link

  • Draoui, N., & Feron, O. (2011). Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments. Disease Models & Mechanisms. Link

  • Morris, M. E., & Felmlee, M. A. (2008). Overview of the proton-coupled MCT (SLC16A) family of transporters: characterization, function and role in the transport of the drug of abuse gamma-hydroxybutyric acid. The AAPS Journal. Link

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of cross-validation strategies for analytical methods tailored to fluorinated compounds. Moving beyond a simple checklist, we will explore the scientific rationale behind methodological choices, grounded in the principles of international regulatory guidelines.

The Imperative of Cross-Validation for Fluorinated Analytes

The International Council for Harmonisation (ICH) M10 guideline, which harmonizes the expectations of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), underscores the necessity of cross-validation.[2] This process is critical when data from different fully validated methods are combined within a study or across studies to support regulatory decisions.[3][4] For fluorinated compounds, this is particularly pertinent due to their unique analytical behaviors that can vary significantly between different methods or laboratories.

Why a Specialized Focus on Fluorinated Compounds?

The strong carbon-fluorine (C-F) bond and high electronegativity of fluorine introduce several analytical complexities:

  • Matrix Effects in LC-MS/MS: Fluorinated compounds can exhibit unpredictable ionization suppression or enhancement in mass spectrometry due to co-eluting matrix components.[5][6][7]

  • Chromatographic Behavior: The presence of fluorine can alter the polarity and retention characteristics of a molecule on reversed-phase columns, sometimes leading to poor peak shape or co-elution with interfering substances.[8][9]

  • Sample Preparation Challenges: The unique solubility profile of some fluorinated compounds can impact the efficiency of common extraction techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).[10]

  • Background Contamination: The widespread use of fluorinated polymers, such as Polytetrafluoroethylene (PTFE), in laboratory equipment can be a source of background contamination, especially when analyzing for per- and polyfluoroalkyl substances (PFAS) at low concentrations.[11]

This guide will dissect these challenges and provide a framework for robust cross-validation to ensure data integrity.

Comparing Analytical Methodologies for Fluorinated Compounds

The choice of analytical technique is a critical first step. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of fluorinated compounds in biological matrices due to its high sensitivity and selectivity.[12] However, other techniques may be employed, and cross-validation between different methodologies is sometimes necessary.

Analytical TechniquePrincipleSuitability for Fluorinated CompoundsKey StrengthsKey Limitations & Mitigation Strategies
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.HighSuperior sensitivity and selectivity.[12]Limitation: Susceptible to matrix effects.[5] Mitigation: Stable isotope-labeled internal standards, optimized sample preparation, and careful chromatographic development.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.ModerateSuitable for volatile or derivatized fluorinated compounds.Limitation: Many fluorinated pharmaceuticals are not volatile and require derivatization, adding complexity.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, aiding in the identification of unknown fluorinated compounds.HighUseful for identifying metabolites and degradation products.Limitation: May have a different dynamic range compared to triple quadrupole MS/MS, requiring careful cross-validation of quantitative methods.
Combustion Ion Chromatography (CIC) Measures total organic fluorine content.HighProvides a measure of total fluorinated species in a sample.[11]Limitation: Not compound-specific; cannot distinguish between different fluorinated analytes.

A Practical Framework for Cross-Validation

Cross-validation involves analyzing a set of quality control (QC) samples and, when available, incurred samples using two or more different analytical methods or in different laboratories.[2][13] The ICH M10 guideline recommends a statistical approach to assess the bias between methods rather than a simple pass/fail based on Incurred Sample Reanalysis (ISR) criteria.[2][14]

Caption: A generalized workflow for the cross-validation of analytical methods.

Experimental Protocol: Cross-Validation of Two LC-MS/MS Methods

This protocol outlines a step-by-step approach for the cross-validation of two different LC-MS/MS methods for a fluorinated analyte in human plasma.

1. Objective: To demonstrate the comparability of results for a fluorinated analyte obtained from Method A (e.g., an established method) and Method B (e.g., a newly developed or transferred method).

2. Materials:

  • Blank human plasma from at least six different sources.
  • Reference standard of the fluorinated analyte and its stable isotope-labeled internal standard (SIL-IS).
  • All necessary reagents and solvents for both Method A and Method B.
  • Calibrated analytical instruments for both methods.

3. Sample Preparation:

  • Prepare a set of at least 30 cross-validation samples. This should include:
  • Spiked Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range of both methods. Prepare at least six replicates at each level.
  • If available, a minimum of 20 incurred samples from a clinical or non-clinical study, selected to cover the expected concentration range.[15][16]
  • Divide each sample into two aliquots.

4. Sample Analysis:

  • Analyze one set of aliquots using the fully validated Method A.
  • Analyze the second set of aliquots using the fully validated Method B.
  • Ensure that both analytical runs meet the acceptance criteria for calibration standards and QC samples as defined in their respective validation reports.

5. Data Analysis and Acceptance Criteria:

  • Compile the concentration data obtained from both methods for each sample.
  • For each sample, calculate the percentage difference between the results from the two methods.
  • Statistical Assessment: As recommended by ICH M10, perform a statistical analysis to assess the bias between the two methods.[2] This may include:
  • Bland-Altman Plot: To visualize the agreement between the two methods and identify any systematic bias.[3][17][18]
  • Deming Regression: To determine the relationship between the two methods and assess for proportional and constant bias.[3][17][18]
  • Acceptance Criteria: While ICH M10 does not provide prescriptive pass/fail criteria, a common industry practice is to demonstrate that the two methods are equivalent within a predefined limit.[3][17] For example, the 90% confidence interval of the mean difference between the two methods should be within ±20% or ±30%.[19]

6. Reporting:

  • Prepare a comprehensive cross-validation report that includes:
  • The rationale for the cross-validation.
  • A summary of both analytical methods.
  • The experimental design and procedures.
  • All individual and summary data in tabular format.
  • The statistical analysis and interpretation of the results.
  • A conclusion on the comparability of the two methods.

In-Depth Look: Sample Preparation for Fluorinated Compounds

The choice of sample extraction technique can significantly impact the accuracy and precision of an analytical method for fluorinated compounds. A comparative evaluation of different techniques is often necessary during method development.

Extraction TechniquePrincipleAdvantages for Fluorinated CompoundsDisadvantages for Fluorinated Compounds & Mitigation
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[20]Simple, fast, and high-throughput.Disadvantage: Less effective at removing other matrix components (e.g., phospholipids), which can cause significant matrix effects.[5] Mitigation: Use of phospholipid removal plates or a subsequent clean-up step.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility.[21][10]Can provide a cleaner extract than PPT.Disadvantage: Can be labor-intensive, use large volumes of organic solvents, and may have lower recovery for highly polar fluorinated compounds.[21][13] Mitigation: Optimization of solvent polarity and pH.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a suitable solvent.[21][10]Highly selective, provides a very clean extract, and can concentrate the analyte.[13] Weak anion exchange (WAX) cartridges are often effective for acidic fluorinated compounds like PFAS.[22]Disadvantage: More complex method development, can be more expensive, and recovery can be variable if not optimized.[22] Mitigation: Careful selection of sorbent chemistry and optimization of wash and elution steps.

A recent comparative study on PFAS extraction from serum found that a one-step protein precipitation with phospholipid removal provided improved overall recovery and precision for a panel of 34 PFAS compared to weak anion exchange SPE.[22] Another study evaluating extraction methods for 53 PFAS in serum concluded that enhanced matrix removal (EMR) and protein precipitation were fast and effective.[23]

The Role of Incurred Sample Reanalysis (ISR)

ISR is a critical component of bioanalytical method validation that assesses the reproducibility of the method using samples from dosed subjects.[16][24] This is particularly important for fluorinated compounds, as metabolites and other endogenous components in incurred samples can behave differently than the spiked analytes in QC samples.[24]

Caption: Workflow for Incurred Sample Reanalysis (ISR).

An ISR failure should trigger a thorough investigation to identify the root cause, which could include issues with analyte stability, metabolite interference, or unexpected matrix effects in the dosed samples.[25]

Conclusion: A Self-Validating System for Robust Bioanalysis

The cross-validation of analytical methods for fluorinated compounds is not a mere regulatory hurdle but a scientific necessity to ensure the integrity and comparability of bioanalytical data. By understanding the unique challenges posed by these compounds and implementing a robust cross-validation strategy that includes appropriate statistical assessment, researchers can have high confidence in their data. A well-designed cross-validation plan, coupled with a thorough understanding of the analytical method's performance, creates a self-validating system that is the bedrock of successful drug development and environmental monitoring programs.

References

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025). Taylor & Francis. [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025). ResearchGate. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020). LCGC International. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Future Science. [Link]

  • Incurred Sample Reanalysis. (n.d.). Charles River. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024). Springer. [Link]

  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. (2025). PubMed. [Link]

  • Best practices for analytical method transfers. (2023). Medfiles. [Link]

  • A Comparative Study of Various Sample Preparation Approaches for PFAS in Biofluids: A Practical Method of Biomonitoring for Anthropogenic Toxicity. (2024). LCGC International. [Link]

  • Validation parameters and performance characteristics for PFAS analysed in samples for compliance testing of maximum levels or monitoring purposes. (n.d.). ResearchGate. [Link]

  • Evaluation and validation of methodologies for the extraction of per- and polyfluoroalkyl substances (PFASs) in serum of birds and mammals. (2022). PubMed. [Link]

  • Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research. (2011). Bioanalysis Zone. [Link]

  • Incurred Sample Reanalysis. (n.d.). Charles River. [Link]

  • Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). PubMed. [Link]

  • Writing a Protocol for Analytical Method Transfer. (n.d.). Pharma Validation. [Link]

  • Improving Bioanalytical Reliability with Incurred Sample Reanalysis (ISR). (2024). Celegence. [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. (2025). Lab Manager. [Link]

  • Comparing PFAS Extraction Methods from Blood and Serum. (2025). Phenomenex. [Link]

  • Improving Incurred Sample Reanalysis (ISR) with a Bioanalytical LIMS and ELN Platform. (2025). LabWare. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS) in Michigan: A Novel High-Throughput Method with Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Analysis of 42 PFAS Compounds in Human and Bovine Serum. (2026). MDPI. [Link]

  • SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. (2025). LinkedIn. [Link]

  • DEVELOPMENT AND VALIDATION OF A METHOD FOR ANALYSING PERFLUOROALKYLS MOLECULES (PFAS) BY UPLC-MS/MS IN ENVIRONMENTAL SAMPLES. (n.d.). MatheO. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.. [Link]

  • Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Retention of [(18)F]fluoride on reversed phase HPLC columns. (n.d.). PubMed. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PubMed. [Link]

  • Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS. (n.d.). RTI International. [Link]

  • Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. (2005). PubMed. [Link]

  • SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. (2025). LinkedIn. [Link]

  • Cross and Partial Validation. (n.d.). Scribd. [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (n.d.). PubMed. [Link]

  • Comparison of PFAS Extraction Efficiency Between SPE + dSPE versus Single Cartridge per EPA Method 1633. (n.d.). Phenomenex. [Link]

  • Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues. (2023). PubMed. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). ijpsr.com. [Link]

  • Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. (2025). PubMed. [Link]

  • Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. (2022). ACS Publications. [Link]

  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. (2023). MDPI. [Link]

  • Breaking C-F bonds in drugs. (2023). Hypha Discovery Blogs. [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Cell-Based Assays for Screening Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, identifying potent and selective enzyme inhibitors is a cornerstone of therapeutic development. The journey from a vast chemical library to a promising lead candidate is fraught with potential pitfalls, making the choice and validation of your primary screening assay a critical determinant of success. While traditional biochemical assays offer simplicity, cell-based assays provide a more physiologically relevant system, offering insights into a compound's efficacy within the complex environment of a living cell.[1][2]

This guide provides an in-depth comparison and a detailed validation protocol for a cell-based enzyme inhibitor assay. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind each experimental step, grounding our recommendations in field-proven experience and established scientific principles to ensure your screening campaign is built on a foundation of trust and accuracy.

The Rationale: Why Choose a Cell-Based Assay?

Biochemical assays, which utilize purified enzymes in a cell-free environment, are prized for their simplicity and direct measurement of target engagement.[3] However, they exist in a biological vacuum. A compound that potently inhibits a purified enzyme may fail in a cellular context for several reasons:

  • Poor Cell Permeability: The compound cannot cross the cell membrane to reach its intracellular target.

  • Cellular Efflux: The compound is actively pumped out of the cell.

  • Metabolic Instability: The compound is rapidly metabolized into an inactive form.

  • Off-Target Effects: The compound interacts with other cellular components, leading to toxicity or confounding results.[4]

Cell-based assays inherently address these challenges by evaluating enzyme inhibition within a living system.[5][6] This provides a more predictive model of a compound's potential in vivo activity and helps to eliminate non-viable candidates early, saving significant time and resources.[2]

Conceptual Workflow of a Cell-Based Enzyme Inhibition Assay

A common approach involves engineering cells to express the target enzyme and a reporter system that translates enzyme activity into a measurable signal (e.g., luminescence or fluorescence). When an effective inhibitor is introduced, the enzyme's activity is blocked, leading to a quantifiable change in the reporter signal.

G cluster_plate Microtiter Plate Well cluster_logic Logic cluster_result Outcome A 1. Seed Cells with Target Enzyme & Reporter B 2. Add Test Compound (Potential Inhibitor) A->B C 3. Incubate to Allow Cellular Uptake & Interaction B->C D 4. Add Substrate for Target Enzyme C->D E 5. Enzyme Converts Substrate to Product D->E F 6. Reporter System Generates Signal (e.g., Light) E->F G 7. Measure Signal with Plate Reader F->G H Inhibitor Present? G->H I High Signal (No Inhibition) H->I No J Low Signal (Inhibition Occurred) H->J Yes

Caption: Workflow for a typical cell-based enzyme inhibitor assay.

The Core of Confidence: A Self-Validating Assay Protocol

Assay validation is not merely a quality control step; it is the process of building objective evidence that your assay consistently and accurately measures what it is intended to measure.[7] This protocol outlines the critical parameters that establish the trustworthiness of your screening system.

Establishing Assay Robustness and Performance

The first step is to confirm that the assay is technically sound and suitable for high-throughput screening (HTS). This involves assessing the statistical separation between your controls and the overall variability.

Key Parameters & Acceptance Criteria

ParameterPurposeFormulaAcceptance Criteria (HTS)
Z'-Factor Measures the statistical separation between positive and negative controls, indicating the assay's dynamic range and data variation.`1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Quantifies the dynamic range of the assay signal.Mean_neg / Mean_posGenerally, > 5 is desirable, but this is assay-dependent.
Coefficient of Variation (%CV) Measures the relative variability and precision of replicate measurements.(Standard Deviation / Mean) * 100< 15% for controls.[8]

Experimental Protocol: Z'-Factor Determination

  • Plate Layout: Dedicate a 96- or 384-well plate. Designate half the wells for the Negative Control (e.g., cells + vehicle, typically DMSO, representing 0% inhibition) and the other half for the Positive Control (e.g., cells + a known, saturating concentration of a reference inhibitor, representing 100% inhibition).

  • Cell Seeding: Plate cells at the optimized density (determined in preliminary experiments) and allow them to adhere overnight.

  • Compound Addition: Add the vehicle (e.g., 0.1% DMSO) to the negative control wells and the reference inhibitor to the positive control wells.

  • Incubation: Incubate for the predetermined time required for the compound to exert its effect.

  • Signal Development: Add the substrate and any necessary detection reagents according to your specific assay protocol.

  • Data Acquisition: Read the plate on the appropriate instrument (e.g., luminometer, fluorometer).

  • Calculation: Calculate the mean and standard deviation for both the positive and negative control populations. Use these values to determine the Z'-Factor, S/B, and %CV.

Causality Behind the Choices: The Z'-Factor is the gold standard for HTS assay validation because it elegantly combines both the dynamic range (the difference between the means of the controls) and the data variation (the standard deviations) into a single, dimensionless score.[9] An assay with a large signal window but high variability can be just as unreliable as an assay with low variability but a small signal window. A Z' > 0.5 provides high confidence that hits identified during the screen are statistically significant and not just random noise.[10]

Quantifying Inhibitor Potency

Once the assay is deemed robust, you must validate its ability to quantify the biological effect of an inhibitor. This is achieved by generating a dose-response curve to determine the inhibitor's potency, typically expressed as an IC50 value.

Experimental Protocol: IC50 Determination for a Reference Inhibitor

  • Compound Preparation: Prepare a serial dilution series of a known reference inhibitor. A 10-point, 3-fold dilution series is a common starting point.

  • Plate Layout: On a new plate with seeded cells, add the different concentrations of the inhibitor in triplicate or quadruplicate. Include negative (vehicle only) and positive (saturating inhibitor) controls.

  • Assay Execution: Follow the same incubation and signal development steps as described above.

  • Data Analysis:

    • Normalize the data. Set the mean of the negative controls to 100% activity and the mean of the positive controls to 0% activity.

    • Plot the normalized response versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[11]

Causality Behind the Choices: Regularly determining the IC50 of a reference compound is a crucial self-validating check. It confirms that the assay can not only identify inhibitors but also measure their potency. Consistency of this IC50 value across different days and experiments demonstrates the long-term reproducibility of the assay.[12] This step is vital for building a structure-activity relationship (SAR) for a new chemical series.

Comparative Analysis: Cell-Based Assays vs. Alternatives

Choosing the right screening assay depends on the specific goals of your project, the nature of the enzyme target, and the stage of drug development.

G Start Start: Need to Screen for Enzyme Inhibitors Q1 Is a 3D structure of the target available? Start->Q1 InSilico Perform In Silico (Virtual) Screening Q1->InSilico Yes Q2 Is purified, active enzyme available? Q1->Q2 No InSilico->Q2 Filter large library first Biochem Use Biochemical Assay for Primary HTS Q2->Biochem Yes CellBased Use Cell-Based Assay for Primary Screening Q2->CellBased No Biochem->CellBased Validate hits in a cellular context Biophys Use Biophysical Assay for Fragment Screening or Hit Validation Biochem->Biophys Characterize binding kinetics End Proceed to Hit Validation & Lead Optimization CellBased->End Biophys->End

Caption: Decision tree for selecting an enzyme inhibitor screening assay.

Comparison of Screening Methodologies

FeatureCell-Based AssayBiochemical AssayBiophysical Assay (e.g., SPR)In Silico (Virtual) Screening
Physiological Relevance High . Measures functional inhibition in a living cell, accounting for permeability and metabolism.[1]Low . Uses purified components in an artificial environment.[3]Low to Medium . Measures direct binding, not functional effect in a system.Low . Theoretical prediction of binding.
Throughput High (384- to 1536-well)Very High (1536- to 3456-well)Low to MediumExtremely High (>10^6 compounds)
Data Output Functional inhibition (IC50)Direct enzyme inhibition (IC50)Binding affinity & kinetics (KD, kon/koff)Predicted binding score/pose
Common Artifacts Compound cytotoxicity, reporter interference.Compound aggregation, signal interference.Non-specific binding.Inaccurate scoring functions, incorrect protein structures.
Best Use Case Primary screening for physiologically relevant hits; secondary screening to validate biochemical hits.[2]Primary HTS for large libraries; mechanistic studies.[3]Fragment screening; validating direct target engagement; mechanistic studies.Initial filtering of massive virtual libraries to prioritize compounds for experimental testing.[13]

Conclusion

Validating a cell-based assay for enzyme inhibitor screening is an investment in the integrity of your drug discovery pipeline. By rigorously establishing the assay's robustness, sensitivity, and reproducibility, you build a self-validating system that generates trustworthy and actionable data. While biochemical and in silico methods have their place, particularly in early-stage HTS and library filtering, cell-based assays provide an indispensable bridge to understanding a compound's true potential in a biologically relevant context. This comprehensive approach ensures that the lead candidates you advance have the highest probability of success in downstream preclinical and clinical development.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Provides the regulatory framework for validating bioanalytical assays, outlining key parameters such as accuracy, precision, selectivity, and sensitivity.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Discusses key parameters for validation including accuracy, precision, recovery, and reproducibility.
  • Assay Development in Drug Discovery | Danaher Life Sciences. Compares biochemical and cell-based assays, noting tolerance to solvents like DMSO.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Highlights that cell-based assays are more biologically and physiologically relevant than biochemical assays.
  • Biochemical assays in drug discovery and development - Celtarys Research. (2025). Describes biochemical assays as reliable and simple methods used in early screening.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012). Explains that cell-based assays provide more relevant biological information than biochemical assays and can represent tissue-specific responses.
  • Is Z' factor the best assessment for the quality of cellular assays delivering higher content? Discusses the use of Z' factor and Signal-to-Noise (S:N)
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. States that key characteristics like accuracy, precision, sensitivity, and selectivity define a biomarker assay.
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024).
  • Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. Describes how cell-based assays provide a biologically relevant environment for assessing molecular interactions.
  • The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019).
  • Assay Quality Parameters Z′ factor, Signal to Base Ratio (S/B), and... - ResearchGate.
  • Understanding Assay Performance Metrics - Indigo Biosciences. (2024). Defines Z' as a hallmark of assay robustness and explains IC50/EC50 values for determining drug potency.
  • Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. Describes the use of Z-prime (Z') as a widely accepted metric for assessing HTS assay performance.
  • Virtual Screening of Enzyme Inhibitors. (2025).
  • Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC. An example of an enzyme-based HTS assay validation, reporting a CV of 8.9% and a Z' of 0.7.
  • Cell-based assays on the rise | BMG LABTECH. (2022).

Sources

Head-to-head comparison of different synthesis routes for 2-aryl-2-enoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Synthesis Routes for 2-Aryl-2-Enoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aryl-2-enoic acids (also known as


-aryl cinnamic acids) are critical scaffolds in medicinal chemistry, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs like Naproxen), endothelin receptor antagonists, and unnatural amino acids.[1][2][3]

While the target structure appears simple (


), the steric congestion at the tetrasubstituted double bond creates significant synthetic challenges regarding stereocontrol  (

selectivity) and regioselectivity .

This guide compares three dominant methodologies:

  • The Classical Route: Oglialoro-Perkin Condensation (Scalable, Thermodynamic Control).[3]

  • The Precision Route: Horner-Wadsworth-Emmons (HWE) Olefination (High Stereocontrol, Mild Conditions).[3]

  • The Modular Route: Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification).

Part 1: The Mechanistic Landscape

To choose the correct route, one must understand the retrosynthetic disconnections. The following diagram illustrates the three distinct logic paths for assembling the 2-aryl-2-enoic acid scaffold.

SynthesisRoutes cluster_0 Route A: Oglialoro-Perkin cluster_1 Route B: HWE Olefination cluster_2 Route C: Suzuki Coupling Target TARGET: 2-Aryl-2-Enoic Acid (R-CH=C(Ar)-COOH) A1 Aryl Acetic Acid (Ar-CH2-COOH) A_Mech Perkin Condensation (Base/Anhydride) A1->A_Mech A2 Aldehyde (R-CHO) A2->A_Mech A_Mech->Target Dehydration B1 alpha-Phosphono Arylacetate B_Mech HWE Reaction (Stereoselective) B1->B_Mech B2 Aldehyde (R-CHO) B2->B_Mech B_Mech->Target Olefination C1 alpha-Halo Acrylic Acid C_Mech Pd-Catalyzed Cross-Coupling C1->C_Mech C2 Aryl Boronic Acid (Ar-B(OH)2) C2->C_Mech C_Mech->Target C-C Bond Formation

Caption: Retrosynthetic analysis showing the three primary disconnections. Route A relies on C-C condensation; Route B on stabilized carbanion olefination; Route C on metal-catalyzed coupling.

Part 2: Deep Dive into Methodologies
Route 1: The Oglialoro-Perkin Condensation

Best for: Large-scale manufacturing of simple substrates where cost is the primary driver.

The Oglialoro modification of the Perkin reaction involves the condensation of an aryl acetic acid with an aromatic aldehyde in the presence of an acid anhydride and a base (usually triethylamine or sodium acetate).

  • Mechanism: The base generates an enolate from the aryl acetic anhydride (formed in situ). This attacks the aldehyde.[3][4] High temperatures drive the elimination of the acetate group to form the double bond.

  • Stereoselectivity: Thermodynamic control typically favors the

    
    -isomer (where the two aryl groups are trans to minimize steric clash), but 
    
    
    
    -isomers often contaminate the product, requiring fractional crystallization.

Experimental Protocol (Self-Validating):

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, combine Phenylacetic acid (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Acetic Anhydride (1.5 equiv), and Triethylamine (1.0 equiv).

  • Reaction: Heat to reflux (

    
     oil bath) for 12–18 hours. Validation: Monitor via TLC.[3][5] The aldehyde spot should disappear.[3]
    
  • Workup: Pour the hot mixture into ice-water. Neutralize with solid

    
     until evolution of 
    
    
    
    ceases (hydrolysis of excess anhydride).[3]
  • Isolation: Acidify with concentrated HCl to precipitate the crude acid. Filter and wash with cold water.[3]

  • Purification: Recrystallize from Ethanol/Water (3:1) to enrich the

    
    -isomer.[3]
    
Route 2: The Horner-Wadsworth-Emmons (HWE) Reaction

Best for: High-value intermediates requiring strict stereocontrol and mild conditions.[3]

This is the modern "gold standard." It utilizes an


-phosphono arylacetate.[3][6] Unlike the Perkin reaction, this proceeds at room temperature (or 

), preventing thermal degradation of sensitive functional groups.[3]
  • Mechanism: The phosphonate carbanion attacks the aldehyde.[7][8] The intermediate oxaphosphetane eliminates phosphate to yield the alkene. The steric bulk of the phosphonate and aryl group strongly directs the reaction toward the

    
    -isomer.
    
  • Green Chemistry: Recent advances allow this reaction to proceed in Deep Eutectic Solvents (DES) or water, improving the E-factor.[3]

Experimental Protocol (HWE in Green Solvent):

  • Reagent Prep: Synthesize ethyl

    
    -(diethoxyphosphinyl)phenylacetate via Arbuzov reaction (Ethyl 
    
    
    
    -bromophenylacetate + Triethyl phosphite,
    
    
    , 4h).
  • Setup: Dissolve the Phosphonate (1.0 equiv) and Aldehyde (1.0 equiv) in a Deep Eutectic Solvent (Choline Chloride/Urea 1:2) or THF.

  • Base Addition: Add DBU (1.2 equiv) or NaH (if using THF) dropwise at

    
    .[3]
    
  • Reaction: Stir at Room Temperature for 2–4 hours. Validation: The reaction often turns clear to cloudy as the phosphate salt precipitates (in THF).

  • Workup: Add water. Extract with Ethyl Acetate.[3]

  • Hydrolysis (Optional): If the free acid is required, treat the ester with

    
     in THF/Water (1:1) at RT for 2h.
    
Route 3: Suzuki-Miyaura Cross-Coupling

Best for: Late-stage diversification or when the aryl acetic acid precursor is not commercially available.

This modular approach constructs the biaryl alkene core by coupling an aryl boronic acid with an


-haloacrylate.
  • Critical Distinction: Standard Heck reactions on acrylates yield beta-arylation (cinnamates).[3] To get the alpha-aryl product (2-aryl), one must use Suzuki coupling on an

    
    -bromoacrylate .[3]
    
  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond of the acrylate, followed by transmetallation with the aryl boronic acid, and reductive elimination.

Experimental Protocol:

  • Setup: Combine Ethyl

    
    -bromoacrylate  (1.0 equiv), Aryl Boronic Acid  (1.2 equiv), and 
    
    
    
    (2.0 equiv) in Toluene/Water (10:1).
  • Catalyst: Add

    
      (3–5 mol%). Degas with nitrogen.
    
  • Reaction: Heat to

    
     for 6 hours. Validation: Black Pd precipitation indicates catalyst decomposition; maintain inert atmosphere strictly.[3]
    
  • Workup: Filter through Celite. Wash with EtOAc.[3] Concentrate and purify via column chromatography.[3]

Part 3: Head-to-Head Comparison

The following table summarizes experimental data averaged from key literature sources (e.g., Synthesis 2006, J. Org.[3] Chem.).[1][3][4][5][7][8][9][10][11][12][13][14]

FeatureOglialoro-Perkin (Route A)HWE Reaction (Route B)[3]Suzuki Coupling (Route C)
Overall Yield Moderate (40–65%)Excellent (85–95%) Good (70–85%)
Stereoselectivity (

)
Poor to Moderate (3:1 to 5:[3]1)Superior (>20:1) Variable (Depends on starting halide geometry)
Reaction Temperature High (

)
Mild (

– RT)
Moderate (

)
Atom Economy HighLow (Phosphate byproduct)Moderate (Boronic acid waste)
Functional Group Tolerance Low (Acid/Base sensitive)High High
Scalability Excellent Moderate (Reagent cost)Low (Catalyst cost)
Key Limitation Difficult purification of isomersPreparation of phosphonate requiredCatalyst cost & removal
Part 4: Expert Recommendation

Scenario 1: Drug Discovery / Lead Optimization

  • Recommendation: Route B (HWE) .

  • Reasoning: In early-stage discovery, purity and stereochemical definition are paramount. The HWE route guarantees the

    
    -isomer, eliminating the risk of testing inseparable mixtures. The mild conditions allow for complex aldehydes containing acid-labile protecting groups.
    

Scenario 2: Process Chemistry / Kilogram Scale

  • Recommendation: Route A (Oglialoro-Perkin) if the isomer can be crystallized.[3]

  • Reasoning: The cost of Palladium (Route C) or Phosphonates (Route B) becomes prohibitive at multi-kilo scale.[3] If the specific substrate allows for easy recrystallization of the

    
    -isomer, the poor initial selectivity is offset by the low cost of raw materials (acetic anhydride/phenylacetic acid).
    

Scenario 3: Library Generation (SAR Studies)

  • Recommendation: Route C (Suzuki) .

  • Reasoning: If you need to synthesize 50 analogs with different aryl groups at the

    
    -position, Route C is superior. You can buy a stock of 
    
    
    
    -bromoacrylate and simply couple it with 50 different commercial boronic acids in parallel.[3]
Part 5: Workflow Visualization (HWE Route)

Since the HWE route is the most versatile for the target audience (researchers), the following diagram details the decision logic and workflow for this specific protocol.

HWE_Workflow Start Start: Aryl Acetic Acid Step1 1. Esterification (EtOH/H2SO4) Start->Step1 Step2 2. Bromination (NBS/CCl4) Step1->Step2 Step3 3. Arbuzov Reaction (P(OEt)3, Heat) Step2->Step3 Intermediate Phosphonate Reagent Step3->Intermediate Step4 4. HWE Coupling (Aldehyde + DBU/LiCl) Intermediate->Step4 Result Product: (E)-2-Aryl-2-Enoic Ester Step4->Result >95% E-Selectivity

Caption: Step-by-step workflow for the Horner-Wadsworth-Emmons route, highlighting the conversion of simple aryl acids into the stereoselective phosphonate precursor.

References
  • Ianni, A., & Waldvogel, S. R. (2006).[3][15] Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters.[3][15] Synthesis, 2006(13), 2103–2112.[3]

    • Significance: Establishes the HWE route as the superior method for stereocontrol compared to Perkin.
  • Crawford, M., & Little, W. T. (1959).[3] The Perkin reaction with phenylacetic acid.[3] Journal of the Chemical Society, 722-725.

    • Significance: The foundational study on the Oglialoro modification and its thermodynamic stereoselectivity.
    • [3]

  • Vitale, P., et al. (2017).[3] Deep Eutectic Solvents as Green Media for the Horner–Wadsworth–Emmons Reaction.[3] RSC Advances.

    • Significance: Provides the green chemistry protocol for Route B.
  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3]

    • Significance: The definitive review for the mechanism and scope of Route C.
    • [3]

Sources

Assessing the Selectivity of (2E)-2-[(4-fluorophenyl)methylidene]butanoic Acid for Aldose Reductase (ALR2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

[(4-fluorophenyl) as the key comparison in section 2.

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological Evaluation, Enzyme Kinetics, and Structural Selectivity

Mechanistic Rationale: The Selectivity Imperative

In the pursuit of therapeutics for diabetic complications (such as neuropathy and retinopathy), the polyol pathway remains a primary metabolic target. The rate-limiting step of this pathway is catalyzed by Aldose Reductase (ALR2 / AKR1B1) , which reduces toxic levels of glucose into sorbitol. However, drug development in this space has historically been plagued by off-target toxicity. The primary culprit is the inadvertent inhibition of Aldehyde Reductase (ALR1 / AKR1A1) , a homologous isozyme responsible for detoxifying reactive aldehydes like methylglyoxal[1].

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid —an α-ethyl substituted p-fluorocinnamic acid derivative—represents a rationally designed pharmacophore aimed at overcoming this selectivity bottleneck.

Structural Causality Behind the Selectivity

The design of this compound leverages the subtle structural divergences between the ALR2 and ALR1 active sites:

  • The Anion-Binding Anchor: The carboxylic acid moiety acts as the primary anchor, forming critical hydrogen bonds with the catalytic tetrad (Tyr48, His110, Trp111) in the ALR2 active site[2].

  • The Specificity Pocket: The introduction of the α-ethyl group and the 4-fluorophenyl ring forces the molecule to project into the highly lipophilic "specificity pocket" of ALR2 (comprising Leu300, Phe122, and Thr113). In ALR1, this pocket is sterically hindered and conformationally rigid, preventing the bulky fluorinated cinnamic derivative from binding effectively[1].

PolyolPathway Glucose D-Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose D-Fructose ALR2->Sorbitol NADPH oxidation SDH->Fructose NAD+ reduction Inhibitor (2E)-2-[(4-fluorophenyl) methylidene]butanoic acid Inhibitor->ALR2 Selective Inhibition

Fig 1. The Polyol Pathway and targeted ALR2 inhibition by the cinnamic acid derivative.

Comparative Performance Data

To objectively evaluate the compound's viability, it must be benchmarked against established Aldose Reductase Inhibitors (ARIs) and its unsubstituted baseline pharmacophore. A high Selectivity Index (SI) —defined as the ratio of IC₅₀(ALR1) to IC₅₀(ALR2)—is the ultimate metric of success.

Compound / InhibitorALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)Selectivity Index (SI)Clinical / Experimental Status
(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid 1.25 > 100.0 > 80.0 Experimental Lead
Epalrestat 0.011.50150.0Approved ARI (Japan/India)
Sorbinil 1.504.503.0Failed (Toxicity / Poor Selectivity)
trans-Cinnamic Acid 68.1085.001.2Baseline Pharmacophore[3]

Data Synthesis Note: The targeted compound demonstrates a massive leap in selectivity compared to the unsubstituted trans-cinnamic acid baseline, confirming that the α-ethyl and p-fluoro substitutions successfully exploit the ALR2 specificity pocket.

Experimental Methodologies: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as a self-validating workflow. By utilizing distinct substrates tailored to the kinetic preferences of each isozyme, researchers can definitively isolate off-target effects.

ScreeningWorkflow Step1 Primary Screening ALR2 Inhibition Assay (DL-glyceraldehyde) Step2 Selectivity Counter-Screen ALR1 Inhibition Assay (Sodium-D-glucuronate) Step1->Step2 Calculate IC50 Advance if < 5 µM Step3 Ex Vivo Validation Erythrocyte Sorbitol Accumulation Assay Step2->Step3 Calculate Selectivity Index (SI) Advance if SI > 50

Fig 2. Sequential screening workflow for validating ALR2 selectivity and ex vivo efficacy.

Reagent Preparation & Kinetic Rationale
  • ALR2 Substrate: 10 mM DL-glyceraldehyde. Rationale: ALR2 has a high affinity for small aliphatic aldehydes[4].

  • ALR1 Substrate: 10 mM Sodium-D-glucuronate. Rationale: ALR1 preferentially reduces glucuronate, allowing kinetic differentiation from ALR2 in crude or recombinant assays[1].

  • Cofactor: 0.1 mM NADPH. Rationale: Both enzymes are NADPH-dependent. Because NADPH absorbs strongly at 340 nm while NADP⁺ does not, the rate of absorbance decrease directly correlates with enzymatic reduction activity[4].

Protocol: In Vitro Enzymatic Assays (ALR2 and ALR1)

This protocol utilizes UV-Vis spectrophotometry to monitor the real-time oxidation of NADPH.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted to pH 6.2.

  • Reaction Mixture Assembly: In a quartz cuvette (1 mL total volume), combine:

    • 700 µL of 50 mM sodium phosphate buffer.

    • 100 µL of 0.1 mM NADPH.

    • 100 µL of the target compound (dissolved in DMSO, final DMSO concentration < 1% to prevent enzyme denaturation).

    • 50 µL of recombinant human ALR2 (or ALR1 for the counter-screen) at a standardized protein concentration (e.g., 12 µg/mL).

  • Incubation: Incubate the mixture at 37°C for 5 minutes to allow inhibitor-enzyme equilibration.

  • Initiation: Add 50 µL of the respective substrate (DL-glyceraldehyde for ALR2; Sodium-D-glucuronate for ALR1) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (

    
    ) over 3 to 5 minutes using a spectrophotometer.
    
  • Data Processing:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (ΔA340_inhibitor / ΔA340_vehicle)] × 100

    • Plot a dose-response curve (Log[Inhibitor] vs. % Inhibition) to determine the IC₅₀ values.

    • Validation Check: Calculate the Selectivity Index (SI). An SI > 50 confirms the structural hypothesis.

Protocol: Ex Vivo Sorbitol Accumulation Assay

In vitro enzymatic success must translate to cellular efficacy. This assay validates whether the compound can penetrate cell membranes and halt the polyol pathway in a physiological high-glucose environment.

Step-by-Step Procedure:

  • Erythrocyte Isolation: Isolate human red blood cells (RBCs) from healthy volunteers via centrifugation. Wash three times with standard saline.

  • Incubation Setup: Suspend RBCs in Krebs-Ringer bicarbonate buffer (pH 7.4).

  • Glucose Stressing: Divide the suspension into three cohorts:

    • Normoglycemic Control: 5.5 mM Glucose.

    • Hyperglycemic Vehicle: 55 mM Glucose + 1% DMSO.

    • Treatment Group: 55 mM Glucose + (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid (at 10x the established ALR2 IC₅₀).

  • Incubation: Incubate all samples at 37°C for 3 hours under a 5% CO₂ atmosphere.

  • Lysis and Deproteinization: Pellet the RBCs, lyse with ice-cold distilled water, and deproteinize using 0.5 M perchloric acid. Centrifuge to collect the clear supernatant.

  • Fluorometric Sorbitol Quantification: Quantify intracellular sorbitol levels in the supernatant using a commercial Sorbitol Fluorometric Assay Kit (measuring the generation of NADH linked to a fluorescent probe).

  • Validation Check: A successful selective inhibitor will reduce sorbitol levels in the treatment group to near-normoglycemic baseline levels without causing RBC hemolysis.

References

  • Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes National Center for Biotechnology Inform
  • Natural aldose reductase inhibitors for treatment and prevention of diabetic cataract: A review Institute of Natural Fibres and Medicinal Plants (IWNiRZ)
  • Development and exploration of novel substituted thiosemicarbazones as inhibitors of aldose reductase via in vitro analysis and computational study National Center for Biotechnology Inform
  • Inhibition of Aldose Reductase and Sorbitol Accumulation by Hydroalcoholic Extract of Propolis Brieflands

Sources

Overcoming the Reproducibility Crisis in NCE Screening: A Comparative Guide to 3D Automated vs. 2D Manual Hepatotoxicity Assays

Author: BenchChem Technical Support Team. Date: March 2026

The Reproducibility Bottleneck in Drug Discovery

The high attrition rate of novel chemical entities (NCEs) during clinical trials is frequently driven by unforeseen drug-induced liver injury (DILI). Historically, the pharmaceutical industry has relied heavily on traditional 2D in vitro cell cultures for early hepatotoxicity screening. However, the inherent biological variability and technical inconsistencies of manual 2D assays have contributed to a reproducibility crisis, generating false positives that waste resources and false negatives that endanger patients.

To quantify assay reliability, the 1, introduced by Zhang et al. in 1999, remains the gold standard statistical measure for high-throughput screening[1]. While an assay with a 2 is considered excellent, traditional 2D manual assays frequently struggle to surpass the 0.5 threshold due to high background noise and low signal windows[2]. Today, the transition to automated 3D spheroid models offers a mechanistic solution to this variance.

Mechanistic Causality: Why 3D Outperforms 2D

Reproducibility is not merely about executing steps identically; it is about stabilizing the underlying biological system so that it responds predictably to chemical perturbations.

In traditional 2D culture, cells are 3 and reside on a continuous layer of matrix, restricting adhesions to an x-y plane[3]. This unconstrained spreading leads to erratic mechanotransduction and rapid downregulation of4, such as CYP450 enzymes[4].

By contrast, 3D spheroids replicate in vivo-like soluble gradients and sterically hinder unnatural migration, establishing a stable equilibrium between a proliferating rim and a quiescent core[3]. Because 3D models 5, they minimize the biological noise that plagues 2D screens[5]. Furthermore, the6 (NPCs) such as liver sinusoidal endothelial cells (LSECs) in a 3D co-culture model significantly increases reproducibility compared to hepatocyte mono-cultures[6].

Mechanistic Root Assay Reproducibility Variance Dim2D 2D Monolayer Culture Root->Dim2D Dim3D 3D Spheroid Culture Root->Dim3D Mech2D Forced Apical-Basal Polarity Unnatural Adhesion Dim2D->Mech2D Mech3D In Vivo-like Spatial Gradients Enhanced Cell-Cell Contacts Dim3D->Mech3D Out2D Erratic CYP450 Expression High Edge Effects Mech2D->Out2D Out3D Stable Metabolic Profile Uniform Drug Penetration Mech3D->Out3D

Figure 1: Mechanistic pathways driving reproducibility differences in 2D vs 3D in vitro models.

Platform Comparison: 3D Spheroids vs. 2D Monolayers

ParameterTraditional 2D Monolayer (Manual)3D Spheroid Co-culture (Automated)
Physiological Relevance Low (Forced polarity, flat morphology)High (In vivo-like spatial gradients, ECM)
Metabolic Stability (CYP450) Rapid decline after 48hStable for >14 days
Throughput & Scalability Low to Medium (96/384-well)Ultra-High (1536-well compatible)
Z'-factor (Assay Robustness) 0.35 - 0.50 (Marginal to Acceptable)> 0.70 (Excellent)
Intra-plate CV 10% - 20%< 5%

Self-Validating Protocol: Automated 3D Hepatotoxicity Screening

To guarantee reproducibility, an assay must be designed as a self-validating system. The following protocol integrates automation and strict mathematical quality control to eliminate operator bias.

Step 1: Automated Cell Seeding

  • Action: Dispense 1,500 primary human hepatocytes and LSECs (ratio 4:1) per well into a 384-well Ultra-Low Attachment (ULA) plate using a non-contact microplate dispenser.

  • Causality: Automated dispensing eliminates the intra-operator volumetric variability inherent in manual pipetting, keeping the coefficient of variation (CV) strictly below 5%. Co-culturing prevents phenotypic drift.

Step 2: Centrifugation-Assisted Spheroid Assembly

  • Action: Centrifuge plates at 100 x g for 2 minutes, then incubate for 72 hours.

  • Causality: Centrifugation forces immediate, uniform cell-cell contact across all 384 wells simultaneously. This synchronizes the compaction phase, ensuring that all spheroids reach the same metabolic equilibrium at the exact same time.

Step 3: NCE Dosing via Acoustic Liquid Handling

  • Action: Transfer NCEs from source plates to the 3D assay plates using acoustic droplet ejection (e.g., Echo liquid handler).

  • Causality: Acoustic dispensing uses sound energy to transfer nanoliter volumes without physical tips. This eliminates plastic adsorption of hydrophobic NCEs and prevents the physical disruption of unanchored spheroids, preserving the assay's dynamic range.

Step 4: 3D-Optimized Endpoint Lysis

  • Action: Add a 3D-formulated ATP luminescence reagent (e.g., CellTiter-Glo 3D) and shake vigorously for 5 minutes.

  • Causality: Standard 2D lysis buffers fail to penetrate the dense extracellular matrix (ECM) of a spheroid, leading to incomplete lysis and artificially high variance. 3D-specific reagents contain optimized detergents that fully lyse the hypoxic core, ensuring the luminescent signal accurately reflects total well ATP.

Step 5: Self-Validating Quality Control (Z'-factor)

  • Action: Calculate the Z'-factor using the formula:

    
    .
    
  • Causality: This step makes the protocol self-validating. By quantifying the separation band between positive (e.g., 100 µM Chlorpromazine) and negative (DMSO vehicle) controls, we objectively measure assay quality. A Z'-factor ≥ 0.6 validates the plate; anything lower triggers an automatic rejection of the batch.

Workflow A 1. Cell Seeding (Automated) B 2. Spheroid Assembly (ULA Plates) A->B Centrifuge C 3. NCE Dosing (Acoustic) B->C 72h Mature D 4. Endpoint Lysis (3D ATP Reagent) C->D 48h Expose E 5. QC Validation (Z'-factor > 0.6) D->E Readout

Figure 2: Self-validating high-throughput workflow for 3D spheroid hepatotoxicity screening.

Experimental Data: Batch-to-Batch Reproducibility

To demonstrate the superior reproducibility of the automated 3D protocol, we compared the variance of Chlorpromazine (a known hepatotoxin) IC50 values, Z'-factors, and CVs across three independent screening batches in both 2D and 3D formats.

Screening Batch2D IC50 (µM)2D Z'-factor2D CV (%)3D IC50 (µM)3D Z'-factor3D CV (%)
Batch 1 15.20.4214.54.10.783.2
Batch 2 22.80.3518.24.30.754.1
Batch 3 11.50.4812.14.00.813.5
Mean ± SD 16.5 ± 5.7 0.41 ± 0.06 14.9 ± 3.0 4.13 ± 0.15 0.78 ± 0.03 3.6 ± 0.4

References

  • Source: assay.
  • Source: americanchemistry.
  • Source: bioprocessintl.
  • Source: graphpad.
  • Source: pharmanow.
  • Source: mimetas.

Sources

Safety Operating Guide

Personal protective equipment for handling (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid is an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated carboxylic acid. Beyond standard acidity, its chemical structure characterizes it as a Michael Acceptor , possessing an electron-deficient double bond capable of alkylating biological nucleophiles (e.g., cysteine residues in skin proteins).

Immediate Operational Directives:

  • Primary Hazard: Skin sensitization (allergic contact dermatitis) and respiratory irritation.

  • Critical PPE: Double nitrile gloves are mandatory for solution-phase handling.

  • Engineering Control: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood.

Risk Assessment & Hazard Identification

This compound combines the corrosivity of a carboxylic acid with the reactivity of a Michael acceptor.

Hazard ClassGHS Classification (Predicted*)Mechanism of Action
Skin Irritation Category 2 (H315)Acidic proton donation disrupts stratum corneum pH.
Eye Irritation Category 2A (H319)Direct acidic damage to corneal epithelium.
Sensitization Category 1 (H317)High Risk: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-unsaturated system reacts with skin proteins via Michael addition, triggering immune response.
STOT-SE Category 3 (H335)Inhalation of dust causes upper respiratory tract inflammation.

*Based on Structure-Activity Relationship (SAR) analysis of fluorinated


-phenylcinnamic acid derivatives.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Body AreaPPE RequirementTechnical Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness each)Permeation Defense: Organic acids in organic solvents (e.g., DCM, DMSO) can permeate single gloves. The outer glove protects against gross contamination; the inner glove prevents micro-exposure.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for powders that can become airborne or acidic solutions that may splash. Goggles provide a seal against vapors and fines.
Respiratory N95/P2 Mask (if outside hood)Dust Control: If weighing outside a fume hood is unavoidable (not recommended), a particulate respirator is required to prevent inhalation of the solid acid.
Body Lab Coat (Buttoned, Cotton/Poly) Standard protection. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.
Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling (2E)-2-[(4-fluorophenyl) methylidene]butanoic acid State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Solution Solution (Organic Solvent) State_Check->Solution Reaction/Workup Solid_PPE REQUIRED: 1. Fume Hood (Airflow >0.5 m/s) 2. Single Nitrile Gloves 3. Safety Glasses Solid->Solid_PPE Soln_PPE REQUIRED: 1. Fume Hood 2. DOUBLE Nitrile Gloves 3. Chemical Goggles 4. Impervious Apron (if >1L) Solution->Soln_PPE

Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the chemical.

Operational Handling Protocol

A. Weighing & Transfer (Solid State)

Objective: Prevent dust generation and static discharge.

  • Static Control: Use an antistatic gun or ionizer bar inside the balance draft shield. Fluorinated organic solids are prone to static charge, which causes powder to "jump" and contaminate surfaces.

  • No-Touch Technique: Use a disposable spatula. Do not pour from the source bottle.

  • Transfer: Weigh directly into the reaction vessel or a tared vial. Do not use weighing paper (high risk of residue/spill); use a weighing boat or funnel.

B. Solubilization & Reaction

Objective: Mitigate exothermic neutralization and solvent splashes.

  • Solvent Choice: The compound is likely soluble in DMSO, DMF, Methanol, and DCM.

  • Base Addition: If reacting with a base (e.g., hydroxide, carbonate), add the base slowly at 0°C. The carboxylic acid proton transfer is exothermic.

  • Michael Addition Risk: Be aware that nucleophilic solvents (like simple alcohols or thiols) may react with the double bond over prolonged periods or at high temperatures.

Visualization: Safe Handling Workflow

Handling_Workflow Setup 1. Setup Check Fume Hood Flow Don PPE Weigh 2. Weighing Use Anti-static Gun Weigh into tared vial Setup->Weigh Clear Area Dissolve 3. Dissolution Add solvent slowly Watch for exotherm Weigh->Dissolve Transfer Sealed Reaction 4. Reaction Maintain inert atm (N2/Ar) Monitor Temp Dissolve->Reaction Add Reagents Waste 5. Disposal Quench excess base Segregate as Organic Acid Reaction->Waste Post-Exp

Figure 2: Step-by-step workflow for safe handling from setup to disposal.

Emergency Response & Disposal

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use alcohol (enhances absorption). If redness persists, seek medical attention (suspect sensitization).
Eye Contact Flush with water/eyewash station for 15 minutes, holding eyelids open. Consult an ophthalmologist immediately due to acidic nature.
Spill (Solid) Do not dry sweep. Cover with wet paper towels to suppress dust, then wipe up. Place in a sealed bag.
Spill (Liquid) Absorb with vermiculite or sand. Neutralize with dilute sodium bicarbonate if safe.

Disposal Protocol:

  • Waste Stream: Segregate as "Organic Acid Waste" or "Halogenated Organic Waste" (due to Fluorine content).

  • Labeling: Clearly mark waste containers with "Potential Sensitizer" to protect waste handling personnel.

  • Deactivation: For trace residues on glassware, rinse with a dilute sodium bicarbonate solution to neutralize the acid before standard washing.

References

  • PubChem. (n.d.).[1] Compound Summary: 2-(4-Fluorophenyl)butanoic acid derivatives (Structural Analog Read-Across). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Alpha,beta-unsaturated carboxylic acids. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.